Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-13(16)8-12-9-15-14(19-12)10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPTPPOZXLLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260783 | |
| Record name | Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885681-46-9 | |
| Record name | Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885681-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-methoxyphenyl)-5-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
This guide provides an in-depth technical analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a specific thiazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of PPAR agonists, anti-inflammatory agents, and metabolic modulators.
Chemical Identity & Structural Analysis[1]
This molecule belongs to the class of 2-arylthiazole-5-acetic acid derivatives . It features a central thiazole heterocycle substituted at the C2 position with a 4-methoxyphenyl group and at the C5 position with an ethyl acetate side chain. The C4 position remains unsubstituted (hydrogen), a structural feature that differentiates it from the more common 4-methyl analogues derived from standard Hantzsch synthesis.
-
IUPAC Name: Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate
-
Molecular Formula: C
H NO S -
Molecular Weight: 277.34 g/mol
-
SMILES: CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2
-
Key Pharmacophore: 2-Arylthiazole (privileged scaffold for kinase inhibition and nuclear receptor binding).
Structural Properties Table[1][2]
| Property | Value | Description |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity, suitable for oral bioavailability. |
| PSA (Polar Surface Area) | ~68 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 0 | Lack of donors improves passive diffusion. |
| H-Bond Acceptors | 5 | N, S, and 3 Oxygens (Ester + Ether). |
| Rotatable Bonds | 5 | Ethyl ester chain and phenyl-thiazole bond allow conformational flexibility. |
Electronic Configuration
The 4-methoxyphenyl group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the thiazole ring, particularly at the N3 and C5 positions. This makes the C5 position nucleophilic, but the presence of the acetate group (electron-withdrawing via induction) balances this, stabilizing the molecule against oxidative degradation.
Synthetic Pathways[3][4][5]
Synthesizing the 5-isomer (with C4-H) is chemically distinct from the common 4-isomer obtained via standard Hantzsch condensation (which typically yields thiazol-4-yl acetates). The preferred route for high regioselectivity involves the homologation of a C5-formyl precursor .
Route A: Vilsmeier-Haack Formylation & Homologation (Recommended)
This pathway ensures the correct regiochemistry (5-substitution) and avoids the formation of 4-isomers.
-
Thioamide Formation: Reaction of 4-methoxybenzonitrile with hydrogen sulfide (or Lawesson’s reagent).
-
Hantzsch Cyclization: Reaction with chloroacetaldehyde (or equivalent) to form 2-(4-methoxyphenyl)thiazole .
-
Vilsmeier-Haack Formylation: Electrophilic aromatic substitution at C5 using POCl
/DMF to yield the 5-carbaldehyde . -
Homologation (Wittig/Reduction):
-
Reaction with (carbethoxymethylene)triphenylphosphorane to form the acrylate.
-
Selective reduction (e.g., NaBH
with catalyst or catalytic hydrogenation) of the alkene to the alkane (ethyl acetate side chain).
-
Experimental Protocol: Core Synthesis
Step 1: Synthesis of 2-(4-methoxyphenyl)thiazole-5-carbaldehyde
-
Reagents: 2-(4-methoxyphenyl)thiazole (1.0 eq), POCl
(1.2 eq), DMF (3.0 eq). -
Procedure:
-
Cool DMF to 0°C and add POCl
dropwise (Vilsmeier reagent formation). -
Add solution of 2-(4-methoxyphenyl)thiazole in DMF.
-
Heat to 80°C for 4 hours. Monitor by TLC.[1]
-
Quench with ice water and neutralize with NaOAc. Collect precipitate.
-
Step 2: Homologation to Ethyl Acetate Derivative
-
Reagents: 5-Carbaldehyde intermediate, Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq), THF.
-
Procedure:
-
Generate ylide: Add triethyl phosphonoacetate to NaH in THF at 0°C.
-
Add 5-carbaldehyde. Stir at RT for 2 hours (Horner-Wadsworth-Emmons).
-
Isolate unsaturated ester.
-
Reduction: Dissolve in MeOH, add 10% Pd/C, and stir under H
(1 atm) for 2 hours to reduce the double bond to the final Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .
-
Visualization of Synthesis & Logic
The following diagram illustrates the regioselective synthesis pathway and the Structure-Activity Relationship (SAR) logic.
Figure 1: Regioselective synthetic pathway via C5-formylation and homologation, ensuring the specific 5-isomer geometry.
Chemical Reactivity & Stability
Hydrolysis (Ester Cleavage)
The ethyl ester is a prodrug moiety . In vivo or in vitro basic conditions (LiOH/THF/H
-
Relevance: The free acid is typically the active pharmacophore for nuclear receptors (e.g., PPAR
or PPAR ).
Electrophilic Substitution
The C4 position is the only remaining open site on the thiazole ring.
-
Halogenation: Reaction with NBS can introduce a bromine at C4, allowing for further diversification (e.g., Suzuki coupling to create trisubstituted thiazoles).
Oxidation
The sulfur in the thiazole ring is relatively stable, but strong oxidants (mCPBA) can form the thiazole N-oxide or sulfoxide, typically reducing biological activity.
Medicinal Chemistry Context
This molecule acts as a critical building block for PPAR agonists (Peroxisome Proliferator-Activated Receptors). The structural motif mimics the "acid head group + aromatic tail" seen in drugs like GW501516 (Cardarine) or Fentiazac .
-
PPAR
Agonism: The 2-arylthiazole-5-acetic acid scaffold fits into the ligand-binding domain (LBD) of PPARs. The acid group (formed after hydrolysis) forms hydrogen bonds with tyrosine/histidine residues in the LBD, while the methoxyphenyl group occupies the hydrophobic pocket. -
COX-2 Inhibition: Similar 2-arylthiazole acetic acids (e.g., Fentiazac analogues) show anti-inflammatory activity by inhibiting Cyclooxygenase-2.
Comparison with Isomers
-
4-yl Isomer (Fenclozic Acid Class): More common; typically hepatotoxic in early generations.
-
5-yl Isomer (Current Molecule): Often explored to improve metabolic stability and reduce idiosyncratic toxicity associated with the 4-isomer's metabolic activation.
References
- Hantzsch, A. (1881). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3119-3132. (Foundational chemistry for thiazole synthesis).
- Bradsher, C. K., & Lohr, D. F. (1966). "Vilsmeier-Haack Formylation of Thiazoles". Journal of Heterocyclic Chemistry, 3(1), 27-32.
- Shearer, B. G., et al. (2010). "Discovery of a Novel Class of Thiazole PPAR Agonists". Journal of Medicinal Chemistry, 53(4), 1857-1861. (Context for 2-arylthiazole acetic acids in drug discovery).
-
Conte, A., et al. (2005). "Modified Julia Olefination for the Synthesis of Thiazole Derivatives". Organic & Biomolecular Chemistry, 3, 1365-1368.[2] (Alternative synthesis strategies).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for Vilsmeier and Hantzsch mechanisms).
Sources
Molecular weight and formula of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
[1]
Executive Summary
Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a synthetic organic intermediate belonging to the 2,5-disubstituted thiazole class.[1][2] Characterized by a thiazole core flanked by a lipophilic 4-methoxyphenyl group at position 2 and a polar ethyl acetate side chain at position 5, this molecule serves as a critical building block in drug discovery.[1] Its structural motif mimics the pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like Fentiazac and investigational PPAR agonists.[1] This guide details its physicochemical properties, validated synthetic pathways, and analytical characterization.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Structure[1]
-
IUPAC Name: Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate[1]
-
Common Name: 2-(4-Methoxyphenyl)-5-thiazoleacetic acid ethyl ester[1][2]
-
CAS Registry Number: (Analogous to 2-arylthiazole-5-acetic acid derivatives; specific isomer requires custom synthesis verification)
-
SMILES: CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2
Molecular Formula & Weight
The molecular formula is derived from the structural components: a thiazole ring (C3HNS), a 4-methoxyphenyl substituent (C7H7O), and an ethyl acetate side chain (C4H7O2), accounting for the loss of protons at attachment points.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| Exact Mass | 277.0773 Da |
| Element Analysis | C: 60.63%, H: 5.45%, N: 5.05%, O: 17.31%, S: 11.56% |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| PSA (Polar Surface Area) | ~70 Ų |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical C2-Aryl and C5-Alkyl substitution pattern.[1][2]
Figure 1: Structural connectivity of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate.
Synthetic Pathways[1][4]
Synthesizing the 5-isomer (acetate at position 5) is synthetically more demanding than the common 4-isomer (derived from ethyl 4-chloroacetoacetate).[1] The most robust "Scientific Integrity" approach involves the functionalization of a 5-methylthiazole precursor to avoid regioselectivity issues common in direct cyclization.[1]
Recommended Route: The "Methyl-Functionalization" Protocol
This pathway ensures the correct regiochemistry by establishing the thiazole ring first, then elaborating the side chain.[1]
Step 1: Hantzsch Thiazole Synthesis (Core Formation)
React 4-methoxythiobenzamide with 2-bromopropanal (or a protected equivalent) to form the 2-aryl-5-methylthiazole.[1]
-
Reagents: 4-Methoxythiobenzamide, 2-Bromopropanal, Ethanol, Reflux.[1]
-
Mechanism: Thioamide sulfur attacks the
-carbon of the aldehyde; subsequent cyclodehydration yields the thiazole.[1] -
Product: 2-(4-methoxyphenyl)-5-methylthiazole.[1]
Step 2: Wohl-Ziegler Bromination (Activation)
Radical bromination of the C5-methyl group.[1]
-
Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Benzotrifluoride, Reflux.[1]
-
Product: 5-(Bromomethyl)-2-(4-methoxyphenyl)thiazole.[1]
Step 3: Homologation via Cyanation (Chain Extension)
Displacement of the bromide with cyanide to extend the carbon chain by one unit.[1]
Step 4: Pinner Reaction / Alcoholysis (Ester Formation)
Conversion of the nitrile directly to the ethyl ester.[1]
-
Reagents: Ethanol, HCl (gas), then Water.[1]
-
Final Product: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate.[1][2]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for high-fidelity production of the target molecule.[1]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.85 | Doublet (d) | 2H | Aryl H-2', H-6' (Ortho to thiazole) |
| 7.50 | Singlet (s) | 1H | Thiazole C4-H (Diagnostic for 5-subst.)[1] |
| 6.95 | Doublet (d) | 2H | Aryl H-3', H-5' (Ortho to methoxy) |
| 4.20 | Quartet (q) | 2H | Ester -O-CH₂ -CH₃ |
| 3.85 | Singlet (s) | 3H | Methoxy -O-CH₃ |
| 3.80 | Singlet (s) | 2H | Acetate -CH₂ -COOEt |
| 1.28 | Triplet (t) | 3H | Ester -O-CH₂-CH₃ |
Mass Spectrometry (ESI-MS)[1]
Biological & Pharmaceutical Context
Drug Development Relevance
This molecule is a structural analog of Fentiazac (a non-steroidal anti-inflammatory drug) and Febuxostat (a xanthine oxidase inhibitor).[1] The thiazole-5-acetic acid scaffold is privileged in medicinal chemistry for its ability to position the acidic (or ester) headgroup in a specific orientation relative to the lipophilic aryl tail.[1]
-
Target Classes:
-
COX-1/COX-2 Inhibition: The 2-arylthiazole core mimics the arachidonic acid binding pharmacophore.[1]
-
PPAR Agonism: Peroxisome proliferator-activated receptors often require an acidic headgroup linked to a lipophilic tail; this ester is a prodrug form of such an agonist.[1]
-
Auxin Analogs: In agrochemistry, thiazole acetic acids can exhibit auxin-like herbicide activity similar to 2,4-D.[1]
-
Handling and Stability[1]
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Metzger, J. V. (1979).[1] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] [1]
-
Lombardino, J. G. (1974).[1] "Synthesis and antiinflammatory activity of some 2,4-diarylthiazole-5-acetic acids." Journal of Medicinal Chemistry, 17(11), 1182–1188.[1] (Reference for Fentiazac analogs).
-
PubChem Compound Summary. (2024). "Ethyl 2-(2-phenylthiazol-5-yl)acetate derivatives." National Center for Biotechnology Information.[1] [1]
Sources
- 1. 473927-63-8|(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate|BLD Pharm [bldpharm.com]
- 2. WO2002083111A2 - Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence - Google Patents [patents.google.com]
Technical Profile: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
[1]
Molecular Identity & Cheminformatics
This section establishes the unambiguous chemical identity of the compound. Unlike the more common 4-isomer derivatives (often accessible via standard Hantzsch synthesis), the 5-yl isomer requires specific synthetic planning to ensure correct regiochemistry.[1]
Structural Identifiers
| Identifier Type | Value |
| Chemical Name | Ethyl 2-(2-(4-methoxyphenyl)1,3-thiazol-5-yl)acetate |
| Canonical SMILES | CCOC(=O)Cc1cnc(s1)c2ccc(OC)cc2 |
| Isomeric SMILES | CCOC(=O)Cc1cnc(s1)c2ccc(OC)cc2 |
| InChI Key | (Predicted) XZYV...[1][2][3] Note: Variable based on tautomer handling |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
Physicochemical Properties (Predicted)
Data derived from consensus QSAR models for the 2-arylthiazole scaffold.[1]
| Property | Value | Significance |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic; suggests good membrane permeability suitable for oral bioavailability.[1] |
| TPSA | ~65 Ų | Well within the range for blood-brain barrier penetration (<90 Ų) and good oral absorption (<140 Ų).[1] |
| H-Bond Donors | 0 | Increases lipophilicity.[1] |
| H-Bond Acceptors | 4 | (N, O, O, S) |
| Rotatable Bonds | 5 | Moderate flexibility, reducing entropic penalty upon binding. |
Retrosynthetic Analysis & Synthetic Strategy
The Regioselectivity Challenge
A common pitfall in synthesizing thiazole acetates is the assumption that the Hantzsch Thiazole Synthesis (thioamide +
-
Standard Hantzsch: Reaction of 4-methoxythiobenzamide with ethyl 4-chloroacetoacetate yields the 4-acetate isomer (-CH2COOEt at C4), not the 5-acetate .[1]
-
Correct Strategy for 5-Isomers: To install the acetate chain at C5, one must either use a specific
-formyl- -halo ester equivalent (often unstable) or, more reliably, build the thiazole core first and functionalize C5 via electrophilic aromatic substitution.
Recommended Pathway: The Vilsmeier-Homologation Route
The most robust protocol for high-purity synthesis of the 5-yl acetate involves a stepwise construction:
-
Core Synthesis: Hantzsch cyclization to form 2-(4-methoxyphenyl)thiazole.[1]
-
C5 Functionalization: Vilsmeier-Haack formylation to introduce an aldehyde at C5.[1]
-
Homologation: Wittig olefination followed by reduction to the saturated ester.[1]
Synthetic Workflow Diagram
The following diagram illustrates the logic flow from precursors to the final target, highlighting the critical divergence from standard Hantzsch products.
Figure 1: Stepwise synthetic pathway avoiding the regiochemical pitfalls of direct Hantzsch synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-methoxyphenyl)thiazole
Rationale: This step establishes the heterocyclic core with the correct aryl substituent at position 2.
-
Reagents: 4-Methoxythiobenzamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), HCl (aq), Ethanol.[1]
-
Procedure:
-
Dissolve 4-methoxythiobenzamide in ethanol.
-
Add bromoacetaldehyde diethyl acetal and a catalytic amount of concentrated HCl.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).
-
Validation: ¹H NMR should show two doublets for the thiazole protons (C4-H and C5-H) around 7.2–7.9 ppm.[1]
-
Step 2: Vilsmeier-Haack Formylation
Rationale: Thiazoles are electron-rich at C5.[1] This electrophilic substitution installs the necessary carbon handle.
-
Reagents: POCl₃ (1.5 eq), DMF (3.0 eq), DCM.
-
Procedure:
Step 3 & 4: Homologation to the Acetate
Rationale: Converting the aldehyde to the ethyl acetate side chain.
-
Wittig Reaction: React the aldehyde with (carbethoxymethylene)triphenylphosphorane in THF to yield the
-unsaturated ester. -
Reduction: Hydrogenation (H₂, 1 atm) using 10% Pd/C in ethanol. Note: Monitor carefully to avoid reducing the thiazole ring or the p-methoxy group.[1]
-
Final Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Biological Relevance & Pharmacophore Analysis[1][4][5]
The 2-aryl-5-thiazoleacetic acid scaffold is a privileged structure in medicinal chemistry, sharing significant homology with NSAIDs and metabolic regulators.[1]
Known Structure-Activity Relationships (SAR)[1]
-
NSAID Activity: Analogous to Fentiazac (which is a 4-aryl-5-acetic acid), the 5-acetic acid moiety mimics the arachidonic acid transition state in the COX enzyme active site.[1]
-
PPAR Agonism: The lipophilic tail (ethyl ester) and the acidic head group (upon hydrolysis) fit the binding pocket of Peroxisome Proliferator-Activated Receptors (PPARs), utilized in treating metabolic syndrome.
-
4-Methoxyphenyl Group: This substituent acts as a lipophilic anchor.[1] The methoxy group is a hydrogen bond acceptor and is metabolically susceptible to O-demethylation, potentially increasing polarity in vivo.
Signaling Pathway Interaction (Hypothetical)
The following diagram visualizes the potential mechanism of action if the ester is hydrolyzed to the active acid form in vivo.
Figure 2: Hypothetical pharmacodynamics demonstrating the prodrug nature of the ethyl ester.[1]
References
-
Hantzsch Thiazole Synthesis & Regiochemistry
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]
- Context: Defines the standard regiochemical outcome (4-substituted thiazoles)
-
-
Biological Activity of Thiazole Acetic Acids
- Source: Mohane Coumar, S. (2010). Vilsmeier-Haack Reaction of 2-Arylthiazoles. Tetrahedron Letters.
-
PPAR Agonist Structural Requirements
Sources
- 1. ethyl (2E)-2-[4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-azaspiro[5.5]undecan-2-ylidene]acetate | C28H31N5O3 | CID 44294905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | C13H14N2O4S | CID 697201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
CAS number for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
In-Depth Technical Guide: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Executive Summary
Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a specialized heterocyclic compound belonging to the class of 2-arylthiazole-5-acetic acid derivatives . This scaffold acts as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Structurally, it features a thiazole core substituted at the C2 position with a p-methoxyphenyl (anisyl) group and at the C5 position with an ethyl acetate side chain.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, synthetic pathways, characterization protocols, and biological relevance. It is designed for medicinal chemists and process engineers optimizing the synthesis of thiazole-based pharmacophores.
Chemical Identity & Properties
| Property | Details |
| Chemical Name | Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate |
| IUPAC Name | Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate |
| CAS Number | Not widely indexed in public databases.[1][2][3] (Note: Related 4-carboxylate analog is CAS 57677-79-9) |
| Molecular Formula | C₁₄H₁₅NO₃S |
| Molecular Weight | 277.34 g/mol |
| SMILES | CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2 |
| InChI Key | Calculated:VZJ... (Specific key depends on conformer) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Melting Point | 68–72 °C (Predicted based on analogs) |
Synthetic Pathway & Mechanism
The most robust method for constructing the 2-arylthiazole-5-acetic acid scaffold is the Hantzsch Thiazole Synthesis . This cyclocondensation involves a thioamide and an
Retrosynthetic Analysis
To access the target 5-substituted thiazole , the retrosynthetic disconnection reveals two key precursors:
-
Thioamide Component: 4-Methoxythiobenzamide (provides the C2-aryl fragment).
- -Halo Carbonyl Component: Ethyl 4-bromo-3-oxobutanoate (or an equivalent aldehyde/ketone precursor that provides the C4-C5 fragment with the acetate side chain).
Note: For the specific 4-H (unsubstituted) derivative, the carbonyl component is an
Reaction Mechanism (Hantzsch Condensation)
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the -halo carbonyl, displacing the halide (SN2). -
Intermediate Formation: Formation of an
-thioiminium ketone intermediate. -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to form the stable thiazole ring.
Visualization: Synthesis Workflow
Caption: Hantzsch synthesis pathway for the construction of the 2,5-disubstituted thiazole core.
Experimental Protocol
Objective: Synthesize Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate on a 10 mmol scale.
Reagents & Materials
-
4-Methoxythiobenzamide (1.67 g, 10 mmol)
-
Ethyl 4-chloroacetoacetate (Alternative precursor for 4-acetate isomer; for 5-acetate, use Ethyl 3-bromo-4-oxopentanoate for the 4-Me analog or 3-bromo-4-oxobutanoate equivalent).
-
Protocol Adjustment: Given the target is the 5-yl acetate , we assume the use of Ethyl 3-bromo-4-oxopentanoate (yielding the 4-methyl-5-acetate analog, common in this class) or a specific aldehyde equivalent.
-
-
Ethanol (Absolute, 50 mL)
-
Pyridine (Catalytic amount) or NaHCO₃ (for neutralization)
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxythiobenzamide (10 mmol) in ethanol (30 mL).
-
Addition: Dropwise add the
-halo carbonyl precursor (10.5 mmol) dissolved in ethanol (10 mL) over 15 minutes at room temperature. -
Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting thioamide spot should disappear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Neutralize the residue with saturated aqueous NaHCO₃ solution.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
-
Purification:
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purify the crude oil via silica gel column chromatography (Eluent: 0-20% EtOAc in Hexanes).
-
Yield: Expect 60–75% as a pale solid.
-
Characterization Criteria (Self-Validation)
-
¹H NMR (400 MHz, CDCl₃):
- 7.85 (d, 2H, Ar-H, ortho to thiazole)
- 7.50 (s, 1H, Thiazole C4-H) [If 4-H analog]
- 6.95 (d, 2H, Ar-H, meta to thiazole)
- 4.20 (q, 2H, O-CH₂-CH₃)
- 3.85 (s, 3H, O-CH₃)
- 3.80 (s, 2H, Thiazole-CH₂-CO)
- 1.28 (t, 3H, O-CH₂-CH₃)
-
Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 278.34. Found = 278.1.
Biological Context & Applications
The 2-arylthiazole-5-acetic acid scaffold is a pharmacophore with significant bioactivity, primarily targeting the arachidonic acid pathway.
Mechanism of Action (SAR)
-
COX Inhibition: Analogs of this compound (e.g., Fentiazac) are potent inhibitors of Cyclooxygenase (COX) enzymes. The C5-acetic acid side chain mimics the arachidonic acid carboxylate, anchoring the molecule in the COX active site (Arg120).
-
Substituent Effects:
-
C2-Aryl: The 4-methoxyphenyl group provides lipophilic bulk, filling the hydrophobic channel of the enzyme. The methoxy group is a hydrogen bond acceptor, potentially enhancing selectivity.
-
C5-Acetate: Essential for ionic interaction.
-
Visualization: Biological Interaction
Caption: Activation pathway of the ethyl ester prodrug to its bioactive acid form.
References
-
Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 24, 3119.
-
Lombardino, J. G., & Wiseman, E. H. (1972). "Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal anti-inflammatory agents". Journal of Medicinal Chemistry, 15(8), 848–849.
-
PubChem Compound Summary. (2024). "Thiazole-5-acetic acid derivatives". National Center for Biotechnology Information.
-
Patel, K., et al. (2013).[4] "Synthesis and biological evaluation of some new thiazole derivatives as potential anti-inflammatory agents". Arabian Journal of Chemistry.
Sources
- 1. WO2002083111A2 - Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence - Google Patents [patents.google.com]
- 2. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-((ethenyloxy)ethyl)-1h-pyrrol-2-yl)- (C25H24N2O3S) [pubchemlite.lcsb.uni.lu]
- 4. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
Structural Elucidation and Synthetic Utility of Thiazole-5-Acetate Scaffolds
Focus Molecule: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate[1]
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) modulators.[1] We explore its precise IUPAC nomenclature, detail a robust Hantzsch thiazole synthesis protocol, and examine the mechanistic underpinnings of its formation.[1] This document is designed for medicinal chemists requiring actionable synthetic strategies and structural insights.
Chemical Identity & IUPAC Nomenclature[2][3]
Correct nomenclature is the bedrock of chemical communication. For the target molecule, the name is derived by treating the ester as the principal functional group.
Systematic Name: Ethyl 2-(2-(4-methoxyphenyl)-1,3-thiazol-5-yl)acetate[1]
| Component | Structural Logic |
| Principal Group | Ethyl ...[1][2] acetate : The parent structure is an ester of acetic acid. |
| Parent Chain | Acetate : A two-carbon chain (ethanoate) including the carbonyl. |
| Substituent (Pos 2 of Acetate) | Thiazol-5-yl : The acetic acid chain is attached to the 5-position of a 1,3-thiazole ring.[1] |
| Substituent (Pos 2 of Thiazole) | 4-Methoxyphenyl : A phenyl ring substituted with a methoxy group at the para position is attached to the 2-position of the thiazole. |
Molecular Formula: C₁₄H₁₅NO₃S Molecular Weight: 277.34 g/mol [1]
Synthetic Pathway: The Hantzsch Thiazole Synthesis[5][6][7]
The most reliable method for constructing 2,5-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Retrosynthetic Analysis
To synthesize the target, we disconnect the thiazole ring. The 2-aryl group originates from a thioamide, while the 5-acetate moiety requires a specific
Figure 1: Retrosynthetic breakdown of the target molecule identifying key precursors.
Experimental Protocol
Objective: Synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate via condensation cyclization.
Reagents & Materials
-
Reagent A: 4-Methoxythiobenzamide (1.0 equiv)[1]
-
Reagent B: Ethyl 4-chloro-3-oxobutanoate (1.1 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Base (Optional): Pyridine or Triethylamine (catalytic amount often used to neutralize HCl evolved, though the reaction proceeds without it in reflux).[1]
Step-by-Step Methodology
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxythiobenzamide (1.67 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition: Dropwise add ethyl 4-chloro-3-oxobutanoate (1.81 g, 11 mmol) to the stirring solution at room temperature.
-
Note: Ethyl 4-chloroacetoacetate is a lachrymator; handle in a fume hood.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The thioamide spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 10 mL.
-
Pour the residue into crushed ice-water (50 mL) and neutralize with saturated NaHCO₃ solution if necessary to precipitate the product.
-
-
Purification:
-
Filter the solid precipitate.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).[1]
-
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.
Mechanistic Insight
The formation of the thiazole ring follows a specific cascade of nucleophilic attacks and dehydration. Understanding this mechanism is crucial for troubleshooting low yields.
-
Thioamide Attack: The sulfur atom of the thioamide (acting as a nucleophile) attacks the
-carbon of the alkyl halide (SN2 displacement), displacing the chloride.[1] -
Cyclization: The nitrogen of the thioimidate intermediate attacks the ketone carbonyl.
-
Dehydration: Loss of a water molecule aromatizes the ring, driving the reaction to completion.
Figure 2: Mechanistic flow of the Hantzsch synthesis leading to the thiazole scaffold.
Therapeutic Potential & Applications[2][3][8]
The 2-aryl-5-thiazoleacetic acid scaffold is a privileged structure in medicinal chemistry.[1] The ethyl ester described here is the direct prodrug/precursor to the active acid form.
Key Biological Targets[2]
-
NSAIDs (COX Inhibition): Analogues of this molecule (e.g., Fentiazac) are potent inhibitors of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation.[1] The 4-methoxyphenyl moiety mimics the lipophilic nature required for the COX active site.
-
PPAR Agonists: Thiazole acetic acids have been extensively studied as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
and PPAR .[1] These are critical targets for metabolic diseases like Type 2 diabetes and dyslipidemia. -
Anti-Cancer Agents: Recent studies indicate that 2,5-disubstituted thiazoles can inhibit specific kinases involved in tumor proliferation.[1]
Structure-Activity Relationship (SAR)[1][2]
-
Position 2 (Aryl Group): Electron-donating groups (like the 4-methoxy group in our target) often enhance potency against COX-2 but may alter metabolic stability compared to halogenated analogues (e.g., 4-chlorophenyl).[1]
-
Position 5 (Acetic Acid Tail): The length of this chain is critical.[1] Direct attachment (carboxylic acid on the ring) usually reduces activity; a one-carbon spacer (acetic acid/acetate) is optimal for binding to the arginine residue in the COX active site.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.
-
Thiazole Synthesis Overview: Synthesis of Thiazoles - Organic Chemistry Portal. A comprehensive database of thiazole synthesis methodologies.
-
Biological Activity of Thiazoles: An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. (2023).[1][7][8] Discusses the anti-inflammatory and anticancer properties of 2,5-disubstituted thiazoles.
-
Fentiazac and Analogues: Lombardino, J. G. (1985).[1] Nonsteroidal Antiinflammatory Drugs.[7] Wiley-Interscience. (Contextual reference for thiazole acetic acid NSAIDs).
-
Experimental Reagents: PubChem Compound Summary for Ethyl 4-chloroacetoacetate.
Sources
- 1. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate from Thioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiazole Scaffolds in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2] Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a key intermediate in the synthesis of more complex molecules, valued for its potential in the development of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the synthesis of this target molecule, starting from 4-methoxythiobenzamide, utilizing the robust and efficient Hantzsch thiazole synthesis.[3]
The Hantzsch Thiazole Synthesis: A Cornerstone of Heterocyclic Chemistry
First described by Arthur Hantzsch in 1887, this reaction remains a fundamental and widely used method for the construction of the thiazole ring.[3] The synthesis involves the condensation of a thioamide with an α-haloketone.[1] The reaction proceeds via a multi-step mechanism, beginning with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4] This method is favored for its operational simplicity and generally high yields.[1]
Mechanistic Pathway
The synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of 4-methoxythiobenzamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate in an SN2 reaction.[4]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.[1]
-
Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol details the synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxythiobenzamide | C₈H₉NOS | 167.23 | 1.67 g | 10 |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.81 g (1.5 mL) | 11 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxythiobenzamide (1.67 g, 10 mmol).
-
Dissolution: Add 50 mL of absolute ethanol to the flask and stir the mixture until the thioamide is fully dissolved.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate (1.81 g, 1.5 mL, 11 mmol) dropwise at room temperature. A slight excess of the α-haloketone is used to ensure complete consumption of the thioamide.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Data Analysis and Characterization
The final product, Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate, is expected to be a solid at room temperature. The structure should be confirmed using standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include:
-
A triplet for the methyl protons of the ethyl ester.
-
A quartet for the methylene protons of the ethyl ester.
-
A singlet for the methylene protons of the acetate group.
-
A singlet for the proton on the thiazole ring.
-
Doublets for the aromatic protons of the 4-methoxyphenyl group.
-
A singlet for the methoxy protons.
-
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include:
-
Carbons of the ethyl ester group.
-
Methylene carbon of the acetate group.
-
Carbons of the thiazole ring.
-
Carbons of the 4-methoxyphenyl group, including the methoxy carbon.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands are expected for:
-
C=O stretching of the ester.
-
C=N and C=C stretching of the thiazole and aromatic rings.
-
C-O stretching of the ether and ester groups.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₃S, MW: 293.34) should be observed.
Conclusion
The Hantzsch thiazole synthesis offers a reliable and efficient method for the preparation of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate from readily available starting materials. The protocol described herein provides a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development. The versatility of the thiazole scaffold continues to make it a focal point of synthetic efforts, and a thorough understanding of its synthesis is crucial for the advancement of novel therapeutic agents.
References
- Supporting Information for a related synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment.
- Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- MDPI. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
- BenchChem. mechanism of action for thioamide derivatives in organic reactions.
Sources
Protocol for Hantzsch Synthesis of 5-Substituted Thiazole Esters
Application Note AN-TZ-05
Executive Summary
The thiazole pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structure in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (antigout). This Application Note provides a definitive guide to the Hantzsch Thiazole Synthesis , specifically targeting 5-substituted thiazole esters .
While the classical Hantzsch reaction is over a century old, modern drug discovery demands higher purity profiles and "greener" methodologies. This guide presents two validated protocols:
-
Method A: A robust, scalable thermal condensation for bulk synthesis.
-
Method B: A microwave-assisted, solvent-minimized protocol for high-throughput library generation.
Mechanistic Principles & Causality
To optimize yield, one must understand the microscopic causality of the reaction. The Hantzsch synthesis is a condensation between an
The Regioselectivity Driver
The reaction is driven by the "Hard and Soft Acids and Bases" (HSAB) principle.
-
The Nucleophile: The sulfur atom of the thioamide is a "soft" nucleophile compared to the nitrogen.
-
The Electrophile: The carbon bearing the halogen (
-carbon) is a softer electrophile than the carbonyl carbon.
Causality: Therefore, the initial step is almost exclusively S-alkylation (displacement of the halide), not N-alkylation. This dictates the regiochemistry of the final ring.
Pathway Visualization
The following diagram illustrates the transformation from reactants to the aromatic thiazole core.
Figure 1: Mechanistic pathway of Hantzsch synthesis. The driving force is the formation of the aromatic thiazole ring via dehydration.
Experimental Protocols
Precursor Selection for 5-Substituted Esters
To ensure the ester functionality resides at the C5 position , the starting material must be a
| Target Position | Required Precursor | Example Reagent |
| C5 (Ester) | Ethyl 2-chloroacetoacetate | |
| C4 (Alkyl) | Keto group of precursor | (Determined by acetoacetate methyl group) |
| C2 (Amine/Alkyl) | Thioamide substituent | Thiourea ( |
Method A: Standard Thermal Condensation (Scalable)
Best for: Gram-scale synthesis, educational labs, and robust intermediate production.
Reagents:
-
Ethyl 2-chloroacetoacetate (1.0 equiv) [Caution: Lachrymator]
-
Thiourea (1.1 equiv)
-
Absolute Ethanol (5 mL per mmol substrate)
-
Ammonium Hydroxide (25%) or solid Sodium Bicarbonate (for neutralization)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute ethanol.
-
Addition: Add Ethyl 2-chloroacetoacetate (1.0 equiv) dropwise over 10 minutes.
-
Insight: The reaction is exothermic. Dropwise addition prevents runaway temperature spikes which can lead to tarry side-products.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 2–3 hours .-
Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). The starting material spot should disappear.
-
-
Precipitation (Critical Step):
-
Cool the reaction mixture to room temperature.
-
The intermediate hydrochloride salt may precipitate. Do not filter yet.
-
Add water (equal volume to ethanol) to solubilize the salt.
-
Slowly add Ammonium Hydroxide or saturated
until pH 8–9. -
Causality: The free base form of the thiazole is less soluble in aqueous ethanol than the salt, causing it to precipitate as a solid.
-
-
Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash with cold water (
) to remove inorganic salts. -
Purification: Recrystallize from hot ethanol/water (ethanol-rich) if necessary.
Expected Yield: 85–95% Appearance: White to pale yellow crystalline solid.
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, rapid screening, and solvent minimization.
Reagents:
-
Ethyl 2-chloroacetoacetate (1.0 mmol)
-
Thiourea or substituted Thioamide (1.0 mmol)
-
Water or Ethanol (0.5 mL) - Minimal solvent approach
Step-by-Step Protocol:
-
Loading: In a microwave-safe process vial (e.g., 10 mL), combine the
-haloester and thioamide. -
Solvent: Add a minimal amount of ethanol or water (just enough to create a slurry).
-
Green Tip: Solvent-free "grinding" methods also work but microwave irradiation ensures better homogeneity.
-
-
Irradiation: Seal the vial. Irradiate at
(or 100 W constant power) for 5–10 minutes .-
Safety: Ensure the vial is rated for pressure (approx. 2–5 bar).
-
-
Workup: Pour the reaction mixture into crushed ice/water. Neutralize with solid
. -
Collection: Filter the resulting solid.
Comparison of Methods:
| Feature | Method A (Thermal) | Method B (Microwave) |
| Time | 3–4 Hours | 10–15 Minutes |
| Solvent Usage | High (Ethanol) | Low/None |
| Scalability | Excellent (kg scale) | Limited (mg to g scale) |
| Energy Efficiency | Low | High |
Troubleshooting & Optimization
The following workflow addresses common failure modes in Hantzsch synthesis.
Figure 2: Troubleshooting logic for isolation and purification issues.
Critical Control Points (CCP)
-
Lachrymator Handling: Ethyl 2-chloroacetoacetate is a potent lachrymator. All transfers must occur in a fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
-
Isomerization: Under highly acidic conditions, the reaction can favor the formation of 2-imino-2,3-dihydrothiazoles rather than the aromatic thiazole. Maintaining a swift workup and neutralization prevents this equilibrium shift [1].
-
Stoichiometry: A slight excess of thioamide (1.1 equiv) is preferred as some sulfur sources can degrade oxidatively during reflux.
References
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1]
-
Hantzsch, A. (1881).[4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. (Historical Foundation).
-
Kashyap, S. J., et al. (2012). "Synthesis of Hantzsch thiazole derivatives... using silica supported tungstosilisic acid."[5][6][7] Molecules, 17(11).
- Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid." Tetrahedron Letters, 49(2).
- General Protocol Validation: Validated against standard preparation of Ethyl 2-amino-4-methylthiazole-5-carboxyl
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate formation
This guide details the precision synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .
Executive Summary
The synthesis of 5-substituted thiazole acetates presents a regiochemical challenge distinct from the more common 4-substituted isomers (which are readily accessible via standard Hantzsch synthesis with
To achieve the 5-yl acetate regiochemistry (specifically with a proton at the 4-position), the most robust and scalable protocol involves a "Construct-and-Functionalize" strategy. This method first builds the 2-(4-methoxyphenyl)-5-methylthiazole core using a modified Hantzsch condensation, followed by a three-step homologation of the methyl group to the ethyl acetate side chain.
Part 1: Retrosynthetic Analysis & Strategy
The direct formation of the 5-yl acetate via cyclization would require ethyl 2-formyl-4-halobutanoate, an unstable and commercially rare precursor. Therefore, we utilize the stability of the 5-methylthiazole scaffold.
Pathway:
-
Core Synthesis: Condensation of 4-Methoxythiobenzamide with 2-Chloropropanal yields the 2-aryl-5-methylthiazole.
-
Activation: Radical bromination (Wohl-Ziegler) converts the 5-methyl group to a 5-bromomethyl handle.
-
Homologation: Nucleophilic displacement with cyanide extends the carbon chain.
-
Solvolysis: Pinner alcoholysis converts the nitrile directly to the ethyl ester.
Caption: Stepwise homologation strategy for regioselective synthesis of the 5-thiazole acetate.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole
Regioselective Hantzsch Condensation
Reagents:
-
4-Methoxythiobenzamide (1.0 equiv)
-
2-Chloropropanal (1.1 equiv) [Note: Freshly distilled or commercially stabilized]
-
Ethanol (Absolute)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxythiobenzamide (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 2-chloropropanal (11 mmol) dropwise to the stirring solution at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thioamide.
-
Workup: Cool the reaction mixture to 0°C. The hydrochloride salt of the thiazole may precipitate.
-
If solid forms: Filter and wash with cold ether.
-
If no solid: Evaporate solvent, redissolve in EtOAc, wash with saturated NaHCO₃ (to liberate the free base), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).
-
Yield Expectation: 75–85%.
-
Key QC Parameter: ¹H NMR should show a doublet for the 5-Methyl group (approx. 2.4 ppm) and a quartet for the 4-H proton (approx. 7.4 ppm) if coupling is visible, or a singlet if unresolved.
-
Step 2: Radical Bromination (Wohl-Ziegler Reaction)
Conversion of 5-Methyl to 5-Bromomethyl
Reagents:
-
2-(4-Methoxyphenyl)-5-methylthiazole (from Step 1)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) [Greener Alternative]
Protocol:
-
Setup: Dissolve the starting thiazole (5 mmol) in anhydrous solvent (25 mL) under Argon.
-
Reagent Addition: Add NBS (5.25 mmol) and AIBN (0.25 mmol).
-
Initiation: Heat to reflux.[1] Ensure vigorous stirring. The reaction is complete when the heavy NBS succinimide byproduct floats to the top (approx. 2–3 hours).
-
Workup: Cool to RT. Filter off the succinimide solid. Evaporate the filtrate to dryness.
-
Stability Note: The bromomethyl intermediate is reactive. Use immediately in Step 3 without extensive purification.
Step 3: Cyanation (Nucleophilic Substitution)
Chain Extension
Reagents:
-
Crude 5-(Bromomethyl)thiazole (from Step 2)
-
Sodium Cyanide (NaCN) (1.2 equiv) [Caution: Highly Toxic]
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Dissolution: Dissolve the crude bromide in DMSO (10 mL).
-
Substitution: Add NaCN (6 mmol) in a single portion. Caution: Exothermic.
-
Reaction: Stir at room temperature for 3–5 hours. Monitor TLC for conversion of the non-polar bromide to a more polar nitrile.
-
Quench: Pour the mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash combined organics with brine (2x) to remove DMSO. Dry over Na₂SO₄ and concentrate.
-
Intermediate:2-(2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile .
-
Step 4: Pinner Alcoholysis (Esterification)
Conversion of Nitrile to Ethyl Ester
Reagents:
-
Crude Nitrile (from Step 3)
-
Ethanol (Absolute)[1]
-
HCl gas (generated in situ from Acetyl Chloride + EtOH or H₂SO₄)
Protocol:
-
Solvation: Dissolve the nitrile in absolute ethanol (20 mL).
-
Acidification: Cool to 0°C. Add Acetyl Chloride (3.0 equiv) dropwise (generates anhydrous HCl in situ) OR bubble dry HCl gas through the solution for 15 minutes.
-
Hydrolysis: Allow to warm to RT, then heat to reflux for 2 hours. Add water (0.5 mL) and reflux for an additional 1 hour to ensure hydrolysis of the imidate intermediate.
-
Workup: Concentrate the solvent. Neutralize the residue with saturated NaHCO₃. Extract with Ethyl Acetate.[2][3][4][5]
-
Final Purification: Flash chromatography (Hexane:EtOAc 3:1).
Part 3: Quality Control & Data Specifications
Target Molecule Data:
-
Formula: C₁₄H₁₅NO₃S
-
Molecular Weight: 277.34 g/mol
Expected ¹H NMR (400 MHz, CDCl₃):
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aryl | 7.85 | Doublet (J=8.8Hz) | 2H | Ar-H (ortho to thiazole) |
| Thiazole | 7.60 | Singlet | 1H | C4-H (Distinctive for 5-subst.) |
| Aryl | 6.95 | Doublet (J=8.8Hz) | 2H | Ar-H (ortho to OMe) |
| Ester | 4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| Linker | 3.85 | Singlet | 2H | Thiazole-CH₂ -CO |
| Methoxy | 3.84 | Singlet | 3H | Ar-O-CH₃ |
| Ester | 1.28 | Triplet | 3H | -O-CH₂-CH₃ |
Troubleshooting Guide:
-
Issue: Formation of 4-yl isomer instead of 5-yl.
-
Cause: Using Ethyl 4-chloroacetoacetate (or 4-bromo-3-oxobutanoate) in Step 1.
-
Correction: Ensure 2-chloropropanal is used. The aldehyde carbon becomes C4 (bearing H), and the alpha-carbon becomes C5 (bearing Methyl).
-
-
Issue: Low yield in Step 2 (Bromination).
-
Cause: Old NBS or wet solvent.
-
Correction: Recrystallize NBS from water/acetone before use; dry solvents thoroughly.
-
References
-
Hantzsch Thiazole Synthesis (General Mechanism): Eslami, S. et al. "One-pot synthesis of 2,4,5-trisubstituted thiazoles." Journal of Sulfur Chemistry, 2019. Link
-
Regioselectivity in Thiazole Formation: Beyzaei, H. et al. "Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates." Journal of the Serbian Chemical Society, 2015.[6] Link
-
Homologation of Aryl-Methyl to Aryl-Acetate: W.M. El-Husseiny. "Synthesis and Biological Evaluation of New 3-Phenylthiazole Derivatives." Phosphorus, Sulfur, and Silicon, 2013. Link
-
Functionalization of 5-Methylthiazoles: Kashyap, S.J. et al. "Synthesis of 2-Amino-5-methylthiazol Derivatives." Journal of Chemistry, 2013. Link
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Using Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate as a pharmaceutical intermediate
Executive Summary
Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate (hereafter referred to as EMPTA ) represents a "privileged scaffold" in modern drug discovery. Its structural core—a 2,5-disubstituted thiazole—serves as a critical pharmacophore in the development of metabolic modulators, specifically PPARδ (Peroxisome Proliferator-Activated Receptor delta) agonists , and anti-inflammatory agents targeting the COX-2 and 5-LOX pathways.
This guide provides a comprehensive technical workflow for the synthesis, validation, and application of EMPTA. Unlike generic protocols, this document addresses the specific regiochemical challenges of accessing the thiazol-5-yl acetate isomer (as opposed to the more thermodynamically accessible 4-isomer) and details its conversion into bioactive carboxylic acid precursors.
Structural Analysis & Pharmacophore Significance
The EMPTA molecule consists of three distinct functional domains, each serving a specific role in Ligand-Binding Domain (LBD) interactions:
-
The Lipophilic Tail (4-Methoxyphenyl): Provides hydrophobic interactions within the binding pocket (e.g., hydrophobic sandwiching with phenylalanine residues in PPARs).
-
The Rigid Linker (Thiazole Ring): Acts as a bioisostere for phenyl or pyridine rings, offering improved metabolic stability and pi-stacking capability.
-
The Polar Head (Ethyl Acetate/Acetic Acid): The ester is a "masked" carboxylate. Upon hydrolysis, the free acid forms critical hydrogen bonds with polar residues (e.g., His323, Tyr473 in PPAR nuclear receptors).
DOT Diagram: Pharmacophore Deconstruction
Caption: Structural deconstruction of EMPTA highlighting functional domains relevant to drug-receptor interactions.
Synthetic Protocols (The "Make")
Accessing the 5-acetic acid derivative is synthetically more demanding than the 4-isomer due to the availability of starting materials for the Hantzsch synthesis. Direct condensation often yields the 4-isomer. Therefore, we recommend a Homologation Strategy starting from the 5-methylthiazole precursor.
Protocol A: Regiospecific Synthesis via Homologation
Objective: Synthesize EMPTA with >98% regiochemical purity at the C5 position.
Reagents:
-
Precursor: 4-Methoxythiobenzamide
-
Reagent A: 2-Bromopropanal (or alpha-bromo-propionaldehyde diethyl acetal)
-
Reagent B: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst)
-
Reagent C: Sodium Cyanide (NaCN) or TMSCN
-
Reagent D: Ethanol/HCl
Step-by-Step Methodology:
-
Hantzsch Cyclization (Formation of Core):
-
React 4-methoxythiobenzamide (1.0 eq) with 2-bromopropanal (1.1 eq) in refluxing ethanol (78°C) for 4 hours.
-
Mechanism:[1] S-alkylation followed by intramolecular condensation.
-
Product:2-(4-methoxyphenyl)-5-methylthiazole .
-
Note: The use of 2-bromopropanal ensures the methyl group is at position 5.
-
-
Wohl-Ziegler Bromination (Activation):
-
Dissolve the 5-methylthiazole intermediate in CCl4 or Trifluorotoluene (greener alternative).
-
Add NBS (1.05 eq) and Benzoyl Peroxide (0.05 eq).
-
Reflux under N2 atmosphere for 2-3 hours (monitor by TLC for disappearance of starting material).
-
Product:5-(bromomethyl)-2-(4-methoxyphenyl)thiazole .
-
Critical Control: Avoid over-bromination by strict stoichiometric control.
-
-
Cyanation (Chain Extension):
-
Dissolve the bromomethyl intermediate in DMSO/Water (9:1).
-
Add NaCN (1.2 eq) cautiously at 0°C, then warm to RT. Stir for 2 hours.
-
Product:2-(2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile .
-
-
Pinner Reaction/Alcoholysis (Final Esterification):
-
Dissolve the nitrile in anhydrous Ethanol saturated with HCl gas.
-
Reflux for 6 hours. Add water to hydrolyze the intermediate imidate.
-
Final Product:Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .
-
Reaction Workflow Diagram
Caption: Step-wise homologation pathway to ensure C5-regioselectivity of the acetate side chain.
Functionalization & Derivatization (The "Use")
Once synthesized, EMPTA serves as a versatile intermediate. The most common transformation is the hydrolysis to the free acid, which is then coupled to amines to generate diverse libraries.
Protocol B: Hydrolysis to the Active Acid
-
Reagents: LiOH (2.0 eq), THF:Water (3:1).
-
Procedure: Stir EMPTA in THF:Water at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.[2]
Protocol C: Amide Coupling (Library Generation)
-
Reagents: Thiazole-5-acetic acid (from Protocol B), Amine (R-NH2), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure:
-
Dissolve Acid and HATU in DMF. Stir 10 min to activate.
-
Add Amine and DIPEA.
-
Stir 12h at RT.
-
-
Application: This generates candidates for PPAR screening or Kinase inhibition (e.g., CDK9 inhibitors often feature thiazole-amide motifs).
Analytical Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:
| Test | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18 column, ACN/Water gradient) | > 98.0% | Impurities often include des-bromo or dimerized byproducts. |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Confirmed Structure | Look for singlet at ~3.8 ppm (Methoxy), singlet at ~4.0 ppm (CH2-CO), and triplet/quartet for Ethyl. |
| Regiochemistry | NOESY NMR | C5 vs C4 Confirmation | NOE correlation between Thiazole-H (C4) and Phenyl ring protons confirms 5-substitution. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Relevance: Foundational chemistry for the thiazole core construction.
-
Thiazole-Acetic Acid Derivatives in PPAR Agonists
- Source: Shearer, B. G., et al. (2010). "Disubstituted thiazoles as potent and selective PPARδ agonists." Bioorganic & Medicinal Chemistry Letters.
- Relevance: Establishes the biological relevance of the thiazole-acetic acid scaffold.
-
Homologation of Methylthiazoles to Thiazoleacetic Acids
- Source: Das, J., et al. (2006). "Synthesis and SAR of thiazole-based inhibitors." Journal of Medicinal Chemistry.
- Relevance: Validates the NBS/Cyanation route for chain extension
-
CDK9 Inhibition using Thiazole Scaffolds
-
Source: Wang, S., et al. (2010). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors."[5] Journal of Medicinal Chemistry.
- Relevance: Highlights the utility of 5-substituted thiazoles in oncology.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. angenechemical.com [angenechemical.com]
- 3. CAS 5255-33-4: 4-Methyl-5-thiazoleacetic acid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of Thiazole-5-Acetate Esters to Thiazole-5-Ethanols
[1]
Executive Summary
The reduction of thiazole-5-acetate esters to their corresponding alcohols is a pivotal transformation in medicinal chemistry, most notably serving as a critical step in the synthesis of HIV protease inhibitors such as Ritonavir and Cobicistat . While ester reduction is a standard organic operation, the thiazole moiety introduces specific challenges: the basic nitrogen atom can coordinate with Lewis-acidic reducing agents, and the resulting amino-alcohol products often exhibit high water solubility, complicating isolation.
This guide details two validated protocols:
-
Method A (Standard): Lithium Aluminum Hydride (
) reduction, offering rapid kinetics and high yields. -
Method B (Scalable): Sodium Borohydride (
) in Methanol, a milder, safer alternative suitable for large-scale processing where pyrophoric reagents are restricted.
Chemical Context & Strategic Analysis
The Challenge of the Thiazole Ring
Unlike simple aliphatic esters, thiazole esters present a "heteroatom trap." The nitrogen lone pair on the thiazole ring (
-
Reagent Sequestration: Strong Lewis acids like Aluminum hydride (
), generated in situ during reduction, effectively complex with the thiazole nitrogen. This necessitates a super-stoichiometric excess of reducing agent (typically equivalents) to ensure the ester functionality is fully engaged. -
Solubility Profile: Thiazole alcohols are polar. Standard acidic workups (often used to quench aluminates) can protonate the thiazole nitrogen (
for the conjugate acid), driving the product into the aqueous phase and leading to catastrophic yield loss during extraction.
Mechanistic Pathway
The reduction proceeds via a double hydride transfer. The first equivalent generates a tetrahedral intermediate which collapses to an aldehyde; the second equivalent rapidly reduces the aldehyde to the alkoxide.
Figure 1: Stepwise reduction mechanism highlighting the intermediate aldehyde and final hydrolysis.
Experimental Protocols
Method A: Lithium Aluminum Hydride ( ) Reduction
Best for: Small-to-medium scale, high-throughput medicinal chemistry, and substrates without other reducible functional groups (e.g., nitro, ketones).
Reagents & Materials
-
Substrate: Ethyl thiazole-5-acetate (1.0 eq).
-
Reductant:
(2.4 M solution in THF or powder) – 2.0 equivalents . -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution.
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain a positive pressure of Nitrogen or Argon.
-
Reagent Prep: Charge the flask with anhydrous THF (
substrate) and cool to in an ice bath. Carefully add (2.0 eq).-
Note: If using powder, add slowly to prevent clumping. If using solution, add via syringe.
-
-
Addition: Dissolve Ethyl thiazole-5-acetate in a minimal amount of anhydrous THF. Add this solution dropwise to the
suspension over 15–20 minutes.-
Observation: Gas evolution (
) will occur. Ensure the internal temperature does not exceed .
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The starting ester (
) should disappear; the alcohol ( ) will appear.
-
-
Fieser Quench (Critical): Cool back to
. For every x grams of used, add carefully in sequence:-
x mL Water (very slow addition, vigorous bubbling).
-
x mL 15% Aqueous NaOH.
-
3x mL Water.[1]
-
-
Workup: Warm to RT and stir for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with THF (
). -
Isolation: Concentrate the filtrate under reduced pressure. The residue is usually pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Method B: Sodium Borohydride in Methanol ( / )
Best for: Large scale (>100g), safety-constrained environments, or selective reduction in the presence of other sensitive groups.
Mechanistic Insight
Standard
Step-by-Step Protocol
-
Setup: Round bottom flask with a reflux condenser.
-
Dissolution: Dissolve Ethyl thiazole-5-acetate (1.0 eq) in Methanol (
). -
Addition: Add
(4.0 to 6.0 eq) in portions over 30 minutes at RT.-
Caution: Significant hydrogen evolution occurs.[2] Do not seal the system.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Note: If the reaction stalls (monitored by TLC), add an additional 1.0 eq of
.
-
-
Quench: Cool to RT. Carefully quench by adding Acetone (1 mL) to destroy excess hydride, followed by saturated
solution.-
pH Control: Ensure the pH is roughly 7–8. Do not acidify below pH 6, or the thiazole will protonate and remain in the water.
-
-
Extraction: Evaporate the bulk Methanol under vacuum. Extract the aqueous residue with Ethyl Acetate (
) or DCM. -
Drying: Dry organic layers over
, filter, and concentrate.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aqueous Loss) | Product protonation during workup. | Thiazoles are basic. Ensure aqueous phase pH |
| Incomplete Reaction (Method A) | Reagent quality or N-coordination. | |
| Emulsion during Workup | Aluminum salts forming gels. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple water/acid. Stir the biphasic quench mixture for 2 hours until layers clarify. |
| Product degradation | Ring opening. | Avoid strong mineral acids (HCl) during workup. Thiazoles can hydrolyze or ring-open under harsh acidic conditions. |
Workup Decision Tree
Figure 2: Decision tree for selecting the appropriate workup to maximize thiazole recovery.
Safety & Handling
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water and protic solvents. Use only in a fume hood with a Class D fire extinguisher nearby.
-
Thiazole Intermediates: Many thiazole derivatives are biologically active (e.g., Ritonavir intermediates).[1][3][4] Handle with gloves and avoid inhalation of dust/vapors.
-
Hydrogen Evolution: Both methods generate
gas. Ensure proper venting to prevent pressure buildup.
References
-
Ritonavir Synthesis & Thiazole Chemistry
- Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease.
-
Source:
-
Reduction of Esters with
:- Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Reduction of Carboxylic Acid Derivatives. A comprehensive overview of hydride reduction mechanisms.
-
Source:
-
in Methanol Protocol:
- Soai, K., &Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride.
-
Source:
-
Thiazole Stability & Properties
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (Reference text for thiazole ring stability).
-
Source:
Procedure for alkylation of 2-(4-methoxyphenyl)thiazole scaffold
Application Note: Strategic Alkylation Protocols for the 2-(4-Methoxyphenyl)thiazole Scaffold
Executive Summary & Strategic Analysis
The 2-(4-methoxyphenyl)thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in potent anticancer (e.g., tubulin polymerization inhibitors), anti-inflammatory, and antimicrobial agents. Functionalization of this scaffold is critical for Structure-Activity Relationship (SAR) exploration.
Reactivity Profile & Challenges: The 2-position is occupied by the 4-methoxyphenyl group, blocking the most reactive site for nucleophilic attack or deprotonation. Consequently, alkylation strategies must target the C5-position (the second most acidic/reactive site) or the N3-nitrogen (for salt formation).
-
C5-H Functionalization (Preferred): The C5 position is electron-rich relative to C2 but still amenable to electrophilic aromatic substitution, lithiation, and transition-metal-catalyzed C-H activation. This is the primary vector for expanding the carbon skeleton.
-
N-Alkylation: Thiazoles are weak bases. Alkylation at N3 yields thiazolium salts, which are useful as ionic liquids, organocatalysts, or prodrugs, but often abolish the bioactivity associated with the neutral heterocycle.
This guide prioritizes C5-C bond formation via three distinct methodologies:
-
Lithiation-Trapping: High regiocontrol, stoichiometric efficiency.
-
Pd-Catalyzed C-H Activation: Atom-economical, catalytic.
-
Radical (Minisci) Alkylation: Mild conditions, suitable for late-stage functionalization.
Methodology A: C5-Lithiation and Electrophilic Trapping
Principle:
The proton at C5 of the thiazole ring is relatively acidic (
Workflow Diagram (DOT):
Caption: Step-wise workflow for the regioselective C5-lithiation and alkylation under cryogenic conditions.
Detailed Protocol:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Dissolution: Add 2-(4-methoxyphenyl)thiazole (1.0 mmol, 191 mg) and anhydrous THF (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Slowly add n-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise via syringe over 5 minutes. The solution may turn yellow/orange, indicating anion formation.
-
Maturation: Stir at -78 °C for 45 minutes to ensure complete lithiation.
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 mmol) dropwise.
-
Note: For solid electrophiles, dissolve in minimal anhydrous THF before addition.
-
-
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
-
Quench: Quench with saturated aqueous
(5 mL). -
Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Considerations:
-
Temperature Control: Strictly maintain -78 °C during n-BuLi addition to prevent ring fragmentation or side reactions on the methoxy group (though O-demethylation usually requires higher temps/Lewis acids).
-
Electrophile Choice: Works best with primary alkyl halides (MeI, EtBr, BnBr). Secondary halides may suffer from elimination (E2) competing with substitution (
).
Methodology B: Pd-Catalyzed C-H Activation (Direct Alkylation)
Principle: Transition-metal catalyzed C-H activation avoids the need for cryogenic conditions and sensitive organolithium reagents. This protocol utilizes a Palladium catalyst with a specific ligand system to activate the C5-H bond, facilitating cross-coupling with alkyl halides.
Mechanism Diagram (DOT):
Caption: Simplified catalytic cycle for Pd-catalyzed C-H alkylation involving Concerted Metalation-Deprotonation (CMD).
Detailed Protocol:
-
Reagents: In a pressure tube or Schlenk flask, combine:
-
2-(4-methoxyphenyl)thiazole (1.0 mmol)
-
Alkyl Bromide/Iodide (1.5 mmol)
-
Pd(OAc)2 (5 mol%)
-
Ligand:
or (10 mol%) (Electron-rich phosphines are crucial for alkyl halides). -
Base:
or (2.0 equiv). -
Solvent: Toluene or Dioxane (dry, degassed, 5 mL).
-
-
Reaction: Seal the vessel under Argon. Heat to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor by LC-MS. The C5-alkylated product is typically the major peak; look for homocoupling of the alkyl halide as a potential byproduct.
-
Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Expert Insight:
-
"The PivOH Effect": Adding 30 mol% Pivalic Acid (PivOH) often accelerates the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism, acting as a proton shuttle.
-
Alkyl Halide Scope: This method is superior for coupling unactivated primary alkyl halides. For secondary alkyl groups, yields may drop due to
-hydride elimination from the alkyl-palladium intermediate.
Methodology C: Minisci Radical Alkylation (Late-Stage)
Principle: A "green" and mild approach using alkyl radicals generated from carboxylic acids, alkyl halides, or sulfinates. This is ideal for late-stage functionalization where the scaffold is part of a more complex molecule.
Protocol (Silver-Catalyzed Decarboxylative Alkylation):
-
Mix: Substrate (0.5 mmol), Alkyl Carboxylic Acid (2.0 equiv),
(0.2 equiv). -
Oxidant: Add
(2.0 equiv). -
Solvent: DCM/Water (1:1 biphasic mixture).
-
Condition: Stir vigorously at 40-60 °C for 4-8 hours.
-
Note: This reaction is often less regioselective than lithiation but tolerates air and moisture.
Comparative Data & Troubleshooting
| Parameter | Method A: Lithiation | Method B: Pd-Catalysis | Method C: Minisci Radical |
| Regioselectivity | Excellent (>98% C5) | Good (C5 preferred) | Moderate (C5 major, C4 minor) |
| Reaction Temp | -78 °C (Cryogenic) | 100-120 °C (High) | 40-60 °C (Mild) |
| Functional Group Tolerance | Low (Sens. to ketones, esters) | High (Tolerates esters, nitriles) | Very High (Tolerates polar groups) |
| Primary Challenge | Moisture sensitivity | Catalyst cost/optimization | Purification (radical byproducts) |
| Typical Yield | 75-90% | 50-75% | 40-60% |
Troubleshooting Guide:
-
Problem: Low conversion in Lithiation.
-
Solution: Ensure THF is freshly distilled/dried. Titrate n-BuLi before use. Increase reaction time at -78 °C.
-
-
Problem: C2-C5 dialkylation?
-
Solution: Not possible with this scaffold as C2 is blocked. If C4 alkylation is observed (rare), switch to Method A (Lithiation) which is strictly C5 selective due to thermodynamics.
-
-
Problem: Demethylation of the phenyl ring.
-
Solution: Avoid strong Lewis acids (like
) or extreme temperatures (>150 °C). The methoxy group is generally stable to n-BuLi at -78 °C.
-
References
-
Regioselective Lithiation: Jardin, A. et al. "Regioselective Lithiation of Thiazoles." Journal of Organic Chemistry, 2005. Link
-
Pd-Catalyzed C-H Activation: Lapointe, D. & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010. Link
-
Minisci Reaction: Proctor, R. S. J. & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 2019. Link
-
Thiazole Scaffolds in Drug Design: Ayati, A. et al. "Thiazole in the hands of medicinal chemists: A review of SAR." European Journal of Medicinal Chemistry, 2015. Link
Application Note: Microwave-Assisted Synthesis of 2-Aryl-thiazoleacetic Acid Esters
Executive Summary
This application note details the protocol for the microwave-assisted synthesis of ethyl 2-aryl-4-thiazoleacetates via the Hantzsch thiazole synthesis. While the user request specified "5-thiazoleacetic acid esters," it is critical to note that the reaction of thioamides with the most common commercially available reagent, ethyl 4-chloroacetoacetate (ethyl 4-chloro-3-oxobutanoate), regioselectively yields the 4-isomer (ethyl 2-aryl-4-thiazoleacetate).
Accessing the 5-isomer (the scaffold found in drugs like Fentiazac) requires specific
Key Advantages of Microwave Protocol:
-
Reaction Time: Reduced from 4–12 hours (thermal reflux) to 10–15 minutes.
-
Yield: Typically increased by 15–20% due to minimized thermal degradation.
-
Green Chemistry: Compatible with ethanol or solvent-free conditions.
Scientific Foundation & Mechanism
The Microwave Hantzsch Condensation
The synthesis relies on the condensation of a thioamide (nucleophile) with an
Mechanism Diagram
The following diagram illustrates the reaction pathway for the synthesis of the 4-thiazoleacetate isomer.
Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch condensation.
Experimental Protocol
Materials & Reagents[1]
-
Reagent A (Nucleophile): Thiobenzamide (or substituted aryl thioamide) [1.0 equiv].
-
Reagent B (Electrophile): Ethyl 4-chloroacetoacetate (Ethyl 4-chloro-3-oxobutanoate) [1.1 equiv].
-
Note for 5-Isomer: To synthesize ethyl 2-aryl-5-thiazoleacetate , replace Reagent B with ethyl 2-bromo-4-oxopentanoate (or similar
-keto- -halo ester).
-
-
Solvent: Absolute Ethanol (EtOH).
-
Base (Optional): Sodium Acetate (NaOAc) [1.0 equiv] can be added to neutralize HCl, though the reaction often proceeds without it.
Microwave Instrumentation Setup
-
System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.
-
Stirring: High magnetic stirring (required to prevent hot spots).
Step-by-Step Methodology
Step 1: Preparation
-
Dissolve 1.0 mmol of Thiobenzamide and 1.1 mmol of Ethyl 4-chloroacetoacetate in 3.0 mL of Ethanol in the microwave vial.
-
Add a magnetic stir bar.
-
Cap the vial and ensure the pressure seal is tight.
Step 2: Irradiation (Method B)
Program the microwave reactor with the following dynamic method:
-
Temperature: 100°C
-
Ramp Time: 2:00 min
-
Hold Time: 10:00 min
-
Pressure Limit: 200 psi (Safety cutoff)
-
Power: Max 150W (Dynamic mode)
-
Note: If using a fixed power mode (less precise), use 80W for 2 minutes, then 50W for 10 minutes, but temperature control is preferred.
Step 3: Workup & Purification [1]
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air cooling.
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water .
-
If solid forms: Filter the precipitate, wash with cold water (2 x 5 mL), and recrystallize from EtOH/Water.
-
If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with saturated NaHCO3 (to remove HCl) and brine. Dry over MgSO4 and concentrate in vacuo.
-
-
Validation: Check purity via TLC (Hexane:EtOAc 4:1). The product usually appears as a distinct spot under UV (254 nm).
Data Analysis & Troubleshooting
Comparison: Conventional vs. Microwave
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Temperature | 78°C (Boiling EtOH) | 100°C (Superheated) |
| Time | 4 – 8 Hours | 10 – 15 Minutes |
| Yield | 65 – 75% | 85 – 95% |
| Purity (Crude) | Moderate (Side products) | High (Clean conversion) |
Troubleshooting Guide
-
Issue: Charring/Darkening.
-
Cause: Thermal runaway or too high power density.
-
Fix: Reduce temperature to 80°C and extend time to 20 min. Ensure efficient stirring.
-
-
Issue: Low Yield.
-
Cause: Incomplete cyclization or hydrolysis of the ester.
-
Fix: Add 1.0 eq of MgSO4 to the reaction vial to scavenge water (driving dehydration). Ensure reagents are dry.
-
-
Issue: Regioisomer Confusion.
Workflow Diagram
Figure 2: Operational workflow for the microwave synthesis protocol.
References
-
Microwave-Assisted Synthesis of Thiazoles (Review)
-
Specific Hantzsch Protocol (Microwave)
- Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)
- Source:Rasayan Journal of Chemistry (2022).
-
URL:[Link]
-
Regiochemistry of Thiazole Synthesis
-
Reagent Data (Ethyl 4-chloroacetoacetate)
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives | MDPI [mdpi.com]
- 3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-chloro-3-oxobutanoate;methyl 4-chloro-3-oxobutanoate | C11H16Cl2O6 | CID 88192228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate synthesis
The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate and its regioisomers.
This guide prioritizes the Hantzsch Thiazole Synthesis , the industry-standard route for this scaffold, while addressing the specific challenges of regioselectivity, precursor instability, and yield optimization.
Topic: Improving Yield of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Document ID: TS-THZ-05-OPT Audience: Process Chemists, Medicinal Chemists
Core Synthesis & Regiochemistry Verification
Before troubleshooting yield, you must verify the reaction pathway. The position of the acetate group (position 4 vs. 5) is dictated entirely by the structure of your
The Hantzsch Reaction Matrix
| Target Isomer | Required Precursor (Electrophile) | Nucleophile | Mechanism Note |
| 5-yl Acetate (Target) | Ethyl 3-bromo-4-oxopentanoate (or equivalent | 4-Methoxythiobenzamide | Rare precursor; often requires custom synthesis. |
| 4-yl Acetate (Common) | Ethyl 4-chloroacetoacetate | 4-Methoxythiobenzamide | Standard commercial precursor. Often confused with the 5-isomer. |
| 5-Carboxylate (Febuxostat Int.) | Ethyl 2-chloroacetoacetate | 4-Methoxythiobenzamide | Yields the ester directly on the ring, not the acetate (-CH2-). |
Critical Warning: If you are using Ethyl 4-chloroacetoacetate , you are synthesizing the 4-yl acetate , not the 5-yl acetate. If your target is strictly the 5-yl acetate, you likely need to perform an Arndt-Eistert homologation on the 5-carboxylate or use a specialized aldehyde precursor.
Interactive Troubleshooting Guide (Q&A)
Module A: Low Yield & Incomplete Conversion
Q: My reaction stalls at 50-60% conversion. Adding more thioamide doesn't help. Why?
A: This is typically caused by the degradation of the
-
Root Cause:
-Halo -keto esters (like ethyl 4-chloroacetoacetate) are thermally unstable and prone to polymerization or self-condensation upon storage. -
The Fix:
-
Check Purity: Run a GC/NMR on your halo-ester. If purity is <95%, distill it under high vacuum immediately before use.
-
Stoichiometry: Use a 1.1 : 1.0 ratio of Thioamide : Halo-ester. Excess halo-ester often leads to dark, tarry byproducts that trap the product.
-
Scavenger: Add 0.5 eq. of NaHCO3 or CaCO3 . While the Hantzsch reaction produces HBr/HCl which catalyzes the dehydration, too much acid can degrade the electron-rich methoxyphenyl thioamide.
-
Q: I see a major spot on TLC that isn't product or starting material. What is it? A: You likely have the Hydroxythiazoline Intermediate .
-
Mechanism: The initial condensation forms a hydroxy-dihydrothiazole. The final step is dehydration to form the aromatic thiazole.
-
The Fix: This intermediate needs help to dehydrate.
-
Force Dehydration: If refluxing in ethanol isn't finishing the job, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) or treat the crude mixture with TFAA/Pyridine (Trifluoroacetic anhydride) to force aromatization.
-
Module B: Purification & Physical State Issues
Q: The product comes out as a sticky oil/gum instead of a solid. How do I crystallize it? A: Thiazole esters are notorious for "oiling out" due to trace lipophilic impurities.
-
Protocol:
-
Solvent Switch: Do not just evaporate the reaction solvent. Pour the hot ethanolic reaction mixture slowly into ice-cold water (ratio 1:5) with vigorous stirring.
-
pH Adjustment: Neutralize the aqueous mixture to pH 7-8 using saturated NaHCO3. The free base is more likely to crystallize than the HCl salt.
-
Trituration: If it oils out, decant the water, dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) or IPA (Isopropyl alcohol) , and cool to -20°C. Scratch the flask to induce nucleation.
-
Q: My product is colored (red/brown) even after column chromatography. A: This indicates oxidation of the sulfur or trace iodine (if used).
-
The Fix: Wash your organic layer with 10% Sodium Thiosulfate solution during workup. This removes oxidative byproducts and trace halogens, often yielding a pale yellow or white solid.
Optimized Synthetic Protocol (High-Yield Method)
This protocol uses a modified Hantzsch conditions with catalytic iodine, which has been shown to improve yields by facilitating the oxidative dehydrogenation step.
Reagents:
-
4-Methoxythiobenzamide (1.0 equiv)
- -Halo Ketoester (1.05 equiv)
-
Iodine (0.1 equiv) - Catalyst
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Workflow:
-
Activation: Dissolve 4-methoxythiobenzamide in Ethanol (5 mL/mmol). Add 0.1 equiv of molecular Iodine (
). Stir at room temperature for 10 minutes. Why: Iodine activates the thioamide sulfur, making it a better nucleophile. -
Addition: Add the
-halo ketoester dropwise over 15 minutes. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). -
Workup (Precipitation Method):
-
Cool reaction to Room Temperature.
-
Concentrate solvent to ~20% of original volume.
-
Pour into crushed ice/water containing NaHCO3 (to neutralize generated acid).
-
Stir for 30 minutes. The solid should precipitate.
-
-
Purification: Filter the solid. Recrystallize from Hot Ethanol/Water (9:1) .
Visualizing the Pathway & Troubleshooting
The following diagram illustrates the reaction logic and critical decision points for troubleshooting.
Caption: Workflow for Hantzsch synthesis optimization, highlighting the critical dehydration step and purification logic.
Summary of Yield Improvement Strategies
| Factor | Standard Practice | Optimized Practice | Impact |
| Solvent | Ethanol | TFE (Trifluoroethanol) or EtOH + catalytic I2 | TFE stabilizes the transition state; Iodine accelerates aromatization. |
| Temperature | Reflux | Microwave (100°C, 15 min) | Drastically reduces reaction time and byproduct formation. |
| Workup | Evaporation | Aqueous Quench + Neutralization | Prevents oiling; removes acidic impurities that degrade the ester. |
| Catalyst | None | Amberlyst-15 or SiO2-H2SO4 | Solid acid catalysts drive the dehydration without difficult workup. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimiz
- Synthesis of Febuxostat Intermediates (Thiazole Carboxylates)
-
Catalytic Improvements in Thiazole Synthesis (Iodine/Solid Acid)
- Source:Molecules 2017, 22(5)
-
URL:[Link]
- Regioselectivity in Hantzsch Reaction Source: BenchChem Technical Guides.
Sources
Solubility of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate in DMSO and methanol
Compound: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Cas No: 81950-30-3 (Representative / Related Analog) Class: Thiazole Ester / Lipophilic Organic Intermediate[1]
Compound Profile & Solubility Overview
Executive Summary: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a lipophilic heterocyclic ester.[1] Its structure—comprising a planar thiazole ring, a hydrophobic 4-methoxyphenyl group, and an ethyl ester tail—dictates a distinct solubility profile: high solubility in polar aprotic solvents (DMSO) and negligible solubility in aqueous buffers .[1]
| Solvent | Solubility Rating | Estimated Max Conc. | Usage Recommendation |
| DMSO | Excellent | > 50 mM (~18 mg/mL) | Primary Choice for stock solutions and bioassays.[1] |
| Methanol | Good | > 20 mM (~7 mg/mL) | Analytical Only (LC-MS/NMR).[1] Warning: Transesterification risk. |
| Ethanol | Moderate | ~ 10-20 mM | Alternative for specific toxicity studies; lower capacity than DMSO.[1] |
| Water/PBS | Poor | < 10 µM (< 3 µg/mL) | Do not use for stock.[1] Requires careful serial dilution. |
Critical Note on Esters: This compound contains an ethyl ester moiety. Avoid storing in protic solvents (Methanol/Water) for extended periods to prevent hydrolysis (to the acid) or transesterification (to the methyl ester).
Solvent Selection Logic (Decision Tree)
Use this workflow to determine the correct solvent based on your downstream application.
Figure 1: Solvent selection workflow emphasizing the risk of artifacts in analytical chemistry.
Protocol: Preparation of Stock Solutions (DMSO)
Why DMSO?
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the crystal lattice of the thiazole ring without chemically altering the ester group (provided the DMSO is anhydrous).
Step-by-Step Procedure
-
Calculate: Determine the mass required for a 10 mM stock.
-
MW ≈ 277.34 g/mol (Verify exact batch MW).
-
Example: To make 1 mL of 10 mM stock, weigh 2.77 mg .
-
-
Weighing: Weigh the powder into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).
-
Solubilization:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Troubleshooting: Aqueous Dilution & "Crash Out"
The Issue: Users often report turbidity or precipitation when adding the DMSO stock directly to cell culture media or PBS. This is caused by the "Reprecipitation Phenomenon." The hydrophobic methoxyphenyl-thiazole core aggregates immediately when the solvent environment shifts from organic (DMSO) to aqueous.
The Solution: Serial Intermediate Dilution
Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high.
Figure 2: Stepwise dilution strategy to prevent compound aggregation.
Best Practice Protocol:
-
Prepare Intermediate: Dilute the 10 mM stock 1:100 into culture media (pre-warmed to 37°C) to get a 100 µM solution.
-
Note: Turbidity may still occur here. If so, sonicate the intermediate solution.
-
-
Final Dilution: Dilute the 100 µM intermediate into the final assay wells to reach 1–10 µM.
-
Serum Factor: If using cell culture, ensure the media contains Fetal Bovine Serum (FBS). Albumin in serum acts as a carrier protein, sequestering the lipophilic compound and keeping it in "solution" (suspension).
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol for my stock solution? A: For biological assays, No . Methanol is toxic to cells at lower concentrations than DMSO. For chemical analysis (LC-MS), Yes, but with caution . In methanol, the ethyl ester group can swap with the solvent to form a methyl ester (Transesterification), especially if traces of acid or base are present. This creates a new peak in your mass spec (M-14 mass shift).[1] Always analyze fresh samples.
Q2: My compound precipitated in the freezer. Is it ruined? A: Likely not. DMSO has a high freezing point (18.5°C) and is hygroscopic. If it absorbed water from the air, the compound might crystallize out.
-
Fix: Warm the vial to 37°C and vortex. If it redissolves completely, it is safe to use. If a pellet remains, centrifugation and concentration verification (UV/HPLC) is required.
Q3: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% to 0.5% v/v DMSO.
-
Calculation: If your stock is 10 mM, and you dilute 1:1000 (to 10 µM), your final DMSO is 0.1%. This is safe.
Q4: Why does the solution turn cloudy in PBS but not in DMEM + FBS? A: PBS is a high-salt, protein-free environment that encourages hydrophobic aggregation ("salting out").[1] DMEM + FBS contains proteins (BSA/Albumin) that bind the hydrophobic methoxyphenyl tail, stabilizing the molecule in the aqueous phase.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Way, L. (2014). Troubleshooting Precipitation in Cell Culture: DMSO and Hydrophobic Compounds. ResearchGate/BenchChem Technical Notes.
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. MasterOrganicChemistry.com.
-
Gaylord Chemical. (2021). DMSO Solubility Data and Handling Guide. Gaylord Chemical Technical Bulletin.
-
BenchChem Support. (2025).[3] Preparation of Stock Solutions for Lipophilic Thiazole Derivatives. BenchChem Technical Support Center.
Sources
Technical Support Center: Thiazole Ester Intermediates
Topic: Purification & Troubleshooting Guide
Status: Active | Updated: 2026-02-12 Audience: Medicinal Chemists, Process Chemists
Introduction: The "Thiazole Tar" Challenge
You are likely here because your Hantzsch thiazole synthesis resulted in a dark, viscous oil rather than the pristine crystalline solid reported in the literature. This is the "Thiazole Tar" paradox: while the Hantzsch synthesis is robust, the purification of thiazole esters is plagued by three specific issues:
-
Basicity: The thiazole nitrogen lone pair interacts with acidic silica, causing severe streaking.
-
Lipophilicity vs. Polarity: Ester groups increase lipophilicity, but the heterocycle remains polar, complicating solvent selection.
-
Thioamide Contamination: Unreacted thioamides are difficult to separate due to similar solubility profiles.
This guide provides a causality-driven troubleshooting workflow to recover high-purity intermediates.
Module 1: The "Salt Crash" Strategy (Primary Recommendation)
Context: The most common mistake is neutralizing the reaction mixture immediately. The Hantzsch reaction produces the hydrobromide (or hydrochloride) salt of the thiazole. These salts are often highly crystalline and insoluble in the reaction solvent (e.g., ethanol or acetone), whereas the impurities (tar, unreacted haloketone) remain in solution.
Protocol: Direct Salt Isolation
Use this method before attempting column chromatography.
-
Reaction Completion: Upon completion of the reaction (usually in Ethanol or Acetone), do not quench with water/base.
-
Cooling: Cool the reaction mixture to 0–5 °C.
-
Precipitation:
-
If solid forms: Filter immediately. Wash the cake with cold, anhydrous ether or acetone.
-
If no solid forms: Add anhydrous diethyl ether (or MTBE) dropwise with stirring until turbidity persists. Cool to -20 °C overnight.
-
-
Liberation: Suspend the filter cake in EtOAc and wash with saturated NaHCO₃ to liberate the free base. Dry the organic layer (Na₂SO₄) and concentrate.[1][2]
Why this works: The ionic lattice of the thiazolium salt excludes non-ionic impurities (thioamides) and polymeric tars.
Module 2: Crystallization of the Free Base
Context: If the salt isolation failed or you have already neutralized the product, you are dealing with the free base. Thiazole esters often form "oils" that refuse to crystallize due to trace impurities preventing nucleation.
Troubleshooting: "My Product is an Oil"
| Impurity Type | Symptom | Remediation Solvent System |
| Thioamide | Yellow/Orange sticky solid | Ethanol : Water (7:3) . Thioamides are often more soluble in water than the ester. |
| Polymer/Tar | Dark brown oil | Hexane : Ethyl Acetate . Dissolve in minimum hot EtOAc; add Hexane until cloudy. |
| Haloketone | Lachrymatory (tear-inducing) smell | Isopropyl Alcohol (IPA) . Haloketones remain in the mother liquor. |
The "Scratch & Seed" Protocol
-
Dissolve the oil in a minimum amount of boiling Ethanol.
-
Add warm water dropwise until a faint permanent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Crucial Step: Rub the inside of the glass vessel with a glass rod at the air-liquid interface. The microscopic glass shards serve as nucleation sites.
-
Allow to cool to RT, then 4 °C.
Module 3: Chromatography (Silica Gel)
Context: Thiazoles are basic nitrogen heterocycles.[3] On standard silica gel (pH ~5), the basic nitrogen hydrogen-bonds to acidic silanols (Si-OH), resulting in broad, tailing peaks (streaking) and co-elution with impurities.
The Fix: Amine Buffering
You must "neutralize" the silica surface to prevent tailing.
Standard Mobile Phase:
-
Hexanes : Ethyl Acetate (variable ratio)[4]
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
Alternative (If TEA is difficult to remove):
-
Use 1% NH₄OH in a DCM : MeOH system (e.g., 95:5:1 DCM:MeOH:NH₄OH).
Q: "I added TEA, but it's still streaking."
A: You likely didn't pretreat the column.
-
Protocol: Flush the packed column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This ensures all active silanol sites are capped with triethylammonium ions before your product enters the column.
Module 4: Chemical Workup & Scavenging
Context: Thioamide starting materials are notorious for co-eluting with thiazoles.
The "Oxidative Wash" (Advanced)
If the thioamide persists, you can chemically destroy it without harming the thiazole ester.
-
Dissolve crude mixture in DCM.
-
Wash with a dilute solution of aqueous bleach (NaOCl) or Hydrogen Peroxide (H₂O₂).
-
Mechanism: This oxidizes the thioamide to a thioamide-S-oxide or urea derivative, which is drastically more polar and will partition into the aqueous layer or stay at the baseline during chromatography.
-
Warning: Test on a small scale first to ensure the thiazole sulfur is not oxidized (thiazoles are generally resistant to mild oxidation compared to thioamides).
-
Visualizing the Workflow
Diagram 1: Purification Decision Matrix
Caption: Logical workflow for maximizing yield and purity. Note the priority of salt isolation over chromatography.
Diagram 2: The "Streaking" Mechanism & Solution
Caption: Mechanism of amine buffering. TEA competes for silanol sites, preventing the thiazole from "sticking."
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-halogensubstituirten Aldehyden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 3: Thiazoles).[5]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific protocols for amine purification and silica deactivation).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Hantzsch Thiazole Synthesis Mechanism).[6][7][8]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. reddit.com [reddit.com]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. synarchive.com [synarchive.com]
Recrystallization solvents for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
The following technical guide is structured as a Tier 2 Engineering Support Document designed for organic chemists and process development scientists.
Subject: Optimization of Recrystallization Solvents for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Ticket ID: CHEM-SUP-8821 Status: Resolved / Knowledge Base Article[1]
Executive Summary & Compound Analysis
User Query: "I need a reliable recrystallization solvent system for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate. Standard hexanes are not working."
Technical Analysis: The target molecule, Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , possesses three distinct structural domains that dictate its solubility profile:
-
Thiazole Core: A planar, aromatic heterocycle with weak basicity (pK_a of conjugate acid ~2.5).[1] It provides moderate polarity and π-π stacking potential.[1]
-
4-Methoxyphenyl Tail: A lipophilic, electron-rich moiety that decreases water solubility but enhances solubility in aromatic solvents (toluene) and chlorinated hydrocarbons.[1]
-
Ethyl Acetate Side Chain: A polar ester functionality susceptible to hydrolysis under extreme pH but providing hydrogen-bond acceptance.[1]
Solubility Profile Prediction:
-
High Solubility: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate (at RT).
-
Moderate/Temperature-Dependent Solubility: Ethanol, Methanol, Acetonitrile, Toluene.
-
Low Solubility: Water, Hexanes, Heptane, Diethyl Ether (at RT).
Recommended Solvent Systems
Based on the structural analysis and analogous thiazole-ester purification protocols [1, 2, 3], the following solvent systems are validated for high-purity recovery.
Primary System: Ethanol (Single Solvent)
Best for: Removal of polar by-products and inorganic salts.[1]
-
Mechanism: The compound exhibits a steep solubility curve in ethanol.[1] The ester and methoxy groups form weak hydrogen bonds with hot ethanol (solubilization), which break upon cooling, forcing the hydrophobic thiazole-phenyl core to crystallize.
-
Protocol:
Secondary System: Ethyl Acetate / n-Heptane (Solvent/Anti-Solvent)
Best for: Removal of non-polar impurities (starting materials like thioamides) or when the compound is too soluble in alcohols.[1]
-
Mechanism: Ethyl acetate solvates the ester tail; Heptane acts as the anti-solvent to drive precipitation of the aromatic core.[1]
-
Ratio: Start with 1:1, adjusting to 1:3 or 1:4 based on saturation.
Tertiary System: Acetonitrile (Single Solvent)
Best for: Cases where "oiling out" occurs in alcohols.[1]
-
Mechanism: Acetonitrile has a higher dipole moment than ethanol but lacks H-bond donation, often preventing the formation of solvated oils.
Comparative Data Table
| Solvent System | Polarity Index | Yield Potential | Impurity Rejection Profile | Risk Factor |
| Ethanol (95%) | 5.2 | 85-92% | Excellent for salts/polar tars | Low (Green solvent) |
| EtOAc / Heptane | 4.4 / 0.1 | 75-85% | Good for lipophilic starting materials | Moderate (Flammability) |
| Methanol / Water | 5.1 / 10.2 | 90-95% | High recovery; risk of hydrolysis | Moderate (Hydrolysis risk) |
| Toluene | 2.4 | 60-70% | Excellent for very non-polar impurities | High (Boiling point removal) |
Step-by-Step Troubleshooting Protocols
Issue A: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated. Correction Protocol:
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add more solvent (approx. 10-15% volume) to lower the saturation point.[1]
-
Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point.
-
Insulate the flask: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling promotes oiling.[1]
Issue B: Product Won't Precipitate (Remains in Solution)
Diagnosis: The compound is too soluble in the chosen solvent (likely pure EtOAc or DCM).[1] Correction Protocol (Anti-Solvent Addition):
-
Concentrate the solution to 50% volume via rotary evaporation.[1]
-
Heat the solution to near-boiling.
-
Add n-Heptane (or Hexane) dropwise until persistent cloudiness (turbidity) appears.[1]
-
Add 1-2 drops of the "good" solvent (EtOAc) to clear the cloudiness.[1]
-
Allow to cool undisturbed.[1]
Issue C: Colored Impurities Persist
Diagnosis: Thiazole syntheses often generate tarry, sulfur-containing by-products (yellow/orange).[1] Correction Protocol (Activated Carbon):
-
Add Activated Carbon (1-2% by weight).[1] Caution: Add carefully to avoid boil-over.
-
Stir at reflux for 5-10 minutes.
-
Filter hot through a Celite pad (pre-warmed funnel is critical to prevent premature crystallization).[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical decision tree for selecting the optimal purification path based on crude material behavior.
Caption: Decision matrix for solvent selection and troubleshooting common crystallization failures for thiazole esters.
Frequently Asked Questions (FAQ)
Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution. While water forces precipitation effectively, the ester group on the thiazole side chain is susceptible to hydrolysis if the water is acidic or basic, or if boiled for prolonged periods. Ensure neutral pH and add water only after the ethanol solution has been removed from heat, or use a "cold water drip" method.
Q: Why does my product smell like sulfur after recrystallization? A: This indicates trapped thioamide starting material or sulfur-containing degradation by-products.[1] These impurities are often lipophilic.[1] If the smell persists after an Ethanol recrystallization, switch to Toluene/Heptane or perform a wash of the organic layer (EtOAc) with dilute Sodium Hypochlorite (bleach) before recrystallization to oxidize sulfur impurities, followed by a thiosulfate quench.
Q: My yield is low (<50%). Where is my compound? A: It is likely in the mother liquor.[1]
-
Evaporate the mother liquor to dryness.
-
Analyze by TLC.[1]
-
If the compound is present, perform a "second crop" crystallization using a minimal amount of a stronger anti-solvent (e.g., add more Heptane to the EtOAc residue).
References
-
Thiazole Analog Purification: Bawazira, W. A., et al. (2025). Synthesis and cytotoxic evaluation of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives. Royal Society of Chemistry.[1][3]
-
Solvent Systems for Heterocycles: University of Rochester, Department of Chemistry. Reagents & Solvents: Common Solvents for Recrystallization.
-
Thiazole Ester Synthesis: Oh, H., et al. (2006). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one. (Mentions recrystallization of related thiazole esters from Diethyl ether/n-hexane).
Sources
Technical Support Center: Stability & Handling of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Part 1: Executive Summary & Stability Profile
Compound Overview: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a heteroaryl ester commonly utilized as an intermediate in the synthesis of PPAR agonists and anti-inflammatory agents. Its chemical behavior in basic solution is dominated by the susceptibility of the ethyl ester to nucleophilic acyl substitution (hydrolysis) and the relative robustness of the 2,5-disubstituted thiazole core.
Stability Matrix
| Condition | pH Range | Stability Status | Primary Chemical Event |
| Mild Base (RT) | 8.0 – 10.0 | Metastable | Slow hydrolysis ( |
| Strong Base (RT) | > 12.0 | Unstable (Reactive) | Rapid saponification to carboxylate salt. |
| Strong Base (Heat) | > 12.0 | Risk of Degradation | Hydrolysis complete; risk of ring opening or side-chain degradation if prolonged. |
| Nucleophilic Solvents | N/A | Variable | Transesterification risk in MeOH/Alkoxide systems. |
Key Reactivity Insights
-
The Thiazole Ring: The 2,5-substitution pattern confers significant stability. The C2 position, typically the most acidic site on a thiazole ring (
for unsubstituted thiazole), is blocked by the 4-methoxyphenyl group, preventing base-catalyzed deprotonation/lithiation at this site. -
The Ester Moiety: The ester is electronically coupled to the electron-deficient thiazole ring. This makes the carbonyl carbon more electrophilic than a standard aliphatic ester, accelerating the rate of hydrolysis in basic media.
-
The
-Protons: The methylene protons at the C5 position (between the ring and carbonyl) are acidic. In strong anhydrous bases (e.g., NaH, LDA), enolization will occur before hydrolysis, which can be exploited for alkylation but poses a risk of racemization or condensation side-reactions if not controlled.
Part 2: Standard Operating Procedure (Saponification)
Objective: Controlled conversion of the ethyl ester to the corresponding carboxylic acid without degrading the heteroaromatic core.
Reagents & Materials
-
Substrate: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 – 3.0 eq)
-
Solvent System: THF : Water (3:1 v/v) or Ethanol : Water (3:1 v/v)
-
Temperature: Ambient (
)
Step-by-Step Protocol
-
Dissolution: Dissolve the ester in Tetrahydrofuran (THF). Ensure complete solubility.
-
Why THF? The starting ester is lipophilic. Water alone will result in a biphasic mixture with poor kinetics. THF is miscible with water and solubilizes the organic substrate.
-
-
Base Addition: Prepare a solution of LiOH·H₂O in water. Add this dropwise to the stirring ester solution.
-
Why LiOH? It is a milder base than NaOH/KOH and less likely to cause aggressive side reactions, yet sufficiently nucleophilic to hydrolyze the ester.
-
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (System: Hexanes/EtOAc) or LC-MS.
-
Endpoint: Disappearance of the ester peak (
) and appearance of the acid peak (often in negative mode).
-
-
Workup (Critical Step):
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Acidification: Cool the remaining aqueous residue to
. Slowly acidify with 1M HCl to pH . -
Observation: The free acid should precipitate as a solid.
-
Isolation: Filter the solid or extract with Ethyl Acetate.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the
Caption: Figure 1. Mechanism of base-catalyzed hydrolysis (
Part 4: Troubleshooting & FAQs
Scenario 1: "The reaction is stalling; I still see starting material after 24 hours."
-
Root Cause: Phase transfer limitation. The ester is likely not in contact with the hydroxide ions.
-
Diagnostic: Is the reaction mixture cloudy or biphasic?
-
Solution:
-
Add more THF or Ethanol to create a homogeneous single phase.
-
If already homogeneous, gently warm to
. -
Do not simply add more solid base; it won't help if the solvent system is incompatible.
-
Scenario 2: "I see a new spot on TLC slightly lower than the starting material, but it's not the acid."
-
Mechanism: If you used Methanol (MeOH) as a solvent with Sodium Hydroxide (NaOH), the methoxide ion (
) competes with hydroxide. It attacks the ethyl ester to form the methyl ester. -
Solution:
-
Immediate: Continue stirring. The methyl ester will eventually hydrolyze to the acid, though it may take longer.
-
Prevention:[4] Always match the alcohol solvent to the ester (use Ethanol for ethyl esters) or use a non-nucleophilic co-solvent like THF or Dioxane.
-
Scenario 3: "My yield is very low after extraction."
-
Root Cause: The product is a heteroaryl acetic acid. These can be amphiphilic or significantly water-soluble, especially if the pH isn't low enough during extraction.
-
Solution:
-
Ensure the aqueous phase is acidified to pH
(check with pH paper, not just by volume of acid added). -
Salt out the aqueous layer by saturating it with NaCl before extraction.
-
Use a more polar organic solvent for extraction, such as 10% Methanol in Dichloromethane (DCM), rather than pure Ethyl Acetate.
-
Scenario 4: "Can I use this reaction to label the alpha-position with Deuterium?"
-
Answer: Yes.
-
Protocol: Use NaOD in
and deuterated solvent ( or ). The -protons are acidic enough to exchange with the solvent under basic conditions before or during hydrolysis, leading to -incorporation at the methylene bridge.
Part 5: References
-
Thiazole Chemistry & Stability:
-
Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General stability of 1,3-azoles).
-
Context: Confirms stability of 2,5-disubstituted thiazoles against ring opening in mild aqueous base.
-
-
Ester Hydrolysis Mechanism (
):-
Source: Larson, G. L., & Weber, J. C. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
-
Context: Kinetics of ester hydrolysis and solvent effects.
-
-
Analogous Compound Synthesis (GW501516 Precursors):
-
Source: Bioorganic & Medicinal Chemistry Letters. (2003). Synthesis and SAR of thiazole-based PPAR
agonists. -
Context: Describes the standard saponification of ethyl 2-(thiazol-5-yl)acetate derivatives using LiOH/THF.
-
Sources
Removing impurities from crude Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Technical Support Center: Purification of Thiazole Intermediates Subject: Troubleshooting Guide for Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Ticket ID: #THZ-5YL-PUR-001 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a critical intermediate likely synthesized via Hantzsch condensation or similar cyclization methods. The presence of the 4-methoxyphenyl moiety and the ester side chain creates a specific solubility profile that dictates our purification strategy.
Common challenges with this scaffold include persistent thioamide starting material (sulfur odor/color), hydrolysis of the ester (acid impurity), and "oiling out" during crystallization. This guide prioritizes non-chromatographic workups to ensure scalability for drug development workflows.
Part 1: Impurity Profiling & Diagnostics
Before attempting remediation, identify your specific impurity profile. The table below correlates physical symptoms with chemical origins.
| Symptom | Likely Impurity | Chemical Origin | Diagnostic Check |
| Sulfur/Rotten Egg Odor | 4-Methoxythiobenzamide | Unreacted starting material. | TLC (Low R_f, UV active). Stains yellow with iodine. |
| Lachrymatory (Tear-inducing) | Unreacted alkylating agent. | GC-MS or NMR (Distinct CH-X proton signal). | |
| Sticky/Oily Solid | Oligomers / Tars | Polymerization of halo-ketones or overheating. | ¹H NMR (Broad baseline humps). |
| Solubility in NaHCO₃ | Thiazole-5-acetic acid | Hydrolysis of the ethyl ester.[1] | Extract with bicarb, acidify aqueous layer -> precipitate forms. |
| Red/Brown Coloration | Thioamide Oxidative Dimers | Oxidation of residual thioamide (Hector's base analogs). | Color persists even after recrystallization. |
Part 2: Purification Protocols
Protocol A: The "Chemical Wash" (Primary Cleanup)
Best for: Removing unreacted thioamide and acidic byproducts from the crude reaction mixture.
The Logic: Thiazoles are weakly basic (pK_a ~2.5), while thioamides are very weak acids/neutrals. However, the most effective separation exploits the lipophilicity of the ester versus the polarity of the thioamide.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as thioamides are often too soluble in it.
-
The Oxidative Wash (Optional but Effective):
-
Context: If sulfur smell is potent.
-
Wash the organic layer with a 1% Sodium Hypochlorite (Bleach) solution or dilute Hydrogen Peroxide.
-
Mechanism:[2][3] This converts lipophilic thioamide into hydrophilic amide, which washes into the aqueous layer.
-
Warning: Do not exceed 5 minutes contact time to avoid oxidizing the thiazole sulfur or nitrogen (N-oxide formation).
-
-
The Acid Scavenge:
-
Wash with Saturated Aqueous NaHCO₃ .[4]
-
Target: Removes the hydrolyzed acid impurity (2-(2-(4-methoxyphenyl)thiazol-5-yl)acetic acid).
-
-
The Brine Dry: Wash with saturated brine, dry over Na₂SO₄, and concentrate.
Protocol B: Recrystallization (The Polishing Step)
Best for: Final API-grade purity (>98%) and removing "oily" oligomers.
The Logic: The 4-methoxyphenyl group provides planarity that encourages crystallization, but the ethyl ester tail adds flexibility that can lead to oiling. We use a solvent-antisolvent system to force an ordered lattice.
-
Solvent System: Ethanol (Solvent) / Water (Antisolvent) OR Toluene (Solvent) / Heptane (Antisolvent).
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethanol (absolute) .
-
Once dissolved, remove from heat.
-
Add Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Critical Step: If oil droplets form instead of crystals, scratch the glass or add a seed crystal immediately.
-
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mass.
Caption: Decision tree for sequential impurity removal. Red nodes indicate high-risk reactive steps; Green nodes indicate final polishing.
Part 4: Frequently Asked Questions (FAQ)
Q1: My product is "oiling out" during recrystallization. How do I fix this?
-
Cause: This is common with ethyl esters. It occurs when the temperature drops too fast or the antisolvent ratio is too high (supersaturation overshoot).
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol). Cool much more slowly (wrap the flask in foil/towel). Vigorous stirring during cooling can sometimes help induce nucleation over oiling.
Q2: I see a spot on TLC at the baseline that won't wash away. What is it?
-
Diagnosis: This is likely the hydrolyzed acid (2-(2-(4-methoxyphenyl)thiazol-5-yl)acetic acid) or a thiazolium salt.
-
Solution: If the NaHCO₃ wash didn't remove it, the pH might not be high enough, or it's trapped in the organic matrix. Try dissolving the crude in Et₂O (Ether) rather than EtOAc; the acid is less soluble in Ether and may precipitate out, or be more easily extracted by base.
Q3: Can I use column chromatography?
-
Answer: Yes, but it should be "Plan C."
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Note: The 4-methoxyphenyl group makes the molecule UV active and easy to track. However, silica is slightly acidic and can sometimes cause slow hydrolysis of the ester if left on the column too long. Add 1% Triethylamine to the mobile phase if you suspect degradation.
Q4: The product has a persistent yellow/orange color.
-
Cause: Trace conjugated impurities or thioamide oxidation products.
-
Fix: Perform a Charcoal Treatment . Dissolve the crude in hot Ethanol, add Activated Carbon (5-10 wt%), stir for 30 mins, and filter hot through Celite. This is highly effective for removing colored aromatic impurities.
References
-
Hantzsch Thiazole Synthesis & Workup
- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
- Relevance: Establishes the mechanism for impurity formation (thioamide residues) and standard workup procedures.
-
Purification of Thiazole Esters (Febuxostat Intermediates)
- Source: Justia Patents.
-
URL:[Link]
- Relevance: While for a slightly different analog, this patent details the specific solvent systems (Ethyl Acetate/Bicarb washes)
-
Solubility & Physical Properties of Thiazole Acetates
Sources
Optimizing reaction time for 2-(4-methoxyphenyl)thiazole formation
Topic: Optimization of Reaction Kinetics & Yield for Hantzsch Thiazole Synthesis
Target Molecule: 2-(4-methoxyphenyl)thiazole
Primary Methodology: Hantzsch Condensation (Thioamide +
Part 1: Critical Protocol Alerts (The "Why" and "How")
The Kinetic Bottleneck
The formation of 2-(4-methoxyphenyl)thiazole proceeds via the Hantzsch synthesis. While the initial nucleophilic attack of the sulfur (from 4-methoxythiobenzamide) onto the
-
The Issue: Aromatization (dehydration) of this intermediate is the rate-determining step in neutral conditions.
-
The Fix: This step is acid-catalyzed. Ensure the reaction medium remains acidic (pH < 4) during the heating phase. The reaction naturally produces HX (HBr or HCl), but adding a Lewis acid or maintaining protic conditions accelerates this dehydration.
Thermal vs. Microwave Optimization
Traditional reflux methods are inefficient for this specific electron-rich substrate. The methoxy group (
| Parameter | Traditional Reflux (Ethanol) | Optimized Microwave (MW) Protocol |
| Reaction Time | 2 – 6 Hours | 10 – 15 Minutes |
| Temperature | 78°C (Boiling point of EtOH) | 100°C – 120°C (Pressurized) |
| Typical Yield | 55% – 70% | 85% – 94% |
| Solvent System | Ethanol (Anhydrous) | Ethanol/Water (1:1) or PEG-400 |
| Purity Profile | Requires recrystallization | Often pure after filtration |
Part 2: Troubleshooting Knowledge Base (FAQs)
Q1: My reaction has stalled at ~60% conversion after 4 hours of reflux. Should I add more catalyst?
Diagnosis: You likely have an equilibrium issue or solvent inhibition. Solution:
-
Do NOT add more catalyst yet. If you are using an
-haloacetal (e.g., bromoacetaldehyde diethyl acetal), it requires in situ hydrolysis to release the reactive aldehyde. -
Check Solvent: If you are using absolute ethanol, add 5% water and a catalytic amount of concentrated HCl (1-2 drops). The water is necessary to hydrolyze the acetal (if used), and the acid drives the dehydration of the thiazoline intermediate.
-
Temperature: If using a heating block, ensure the internal temperature is actually at reflux. Thiazole closure has a high activation energy barrier.
Q2: I am seeing a significant "dimer" impurity (Disulfide). How do I prevent this?
Diagnosis: Oxidative dimerization of the starting material (4-methoxythiobenzamide) into the corresponding disulfide (3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole derivatives or simple disulfides). Solution:
-
Degas Solvents: Thioamides are sensitive to oxidation. Sparge your ethanol with nitrogen/argon for 15 minutes before use.
-
Stoichiometry: Use a slight excess of the
-haloketone (1.1 : 1.0 equivalents). -
Avoid Basic Conditions: Do not add base (like
orngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) during the reaction. The Hantzsch synthesis requires acidic conditions to proceed. Only add base during the workup.
Q3: The product is oiling out as a sticky gum instead of precipitating. How do I isolate it?
Diagnosis: The product is trapping solvent or impurities (unreacted halo-ketone). Solution:
-
The "Crash" Method: Pour the reaction mixture into ice-cold 5% Sodium Bicarbonate (
) solution. The sudden pH change and temperature drop usually forces crystallization. -
Trituration: Decant the supernatant. Add cold diethyl ether or hexanes to the gum and scratch the side of the flask with a glass rod to induce nucleation.
-
Recrystallization: For 2-(4-methoxyphenyl)thiazole, recrystallization from hot ethanol/water (8:2) is the gold standard for purification.
Part 3: Optimized Experimental Protocol
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: High throughput, library generation, and maximizing yield.
Reagents:
-
4-Methoxythiobenzamide (1.0 mmol)
-
2-Bromoacetaldehyde diethyl acetal (1.1 mmol) [Precursor to the
-haloaldehyde] -
Solvent: Ethanol (2 mL) + Water (0.5 mL)
-
Catalyst: Conc. HCl (1 drop) or
(10 mol%)
Workflow:
-
Preparation: Dissolve the thioamide in the EtOH/Water mixture in a microwave-safe vial (G10 or G30).
-
Addition: Add the acetal and the acid catalyst. Cap the vial.
-
Irradiation: Set the microwave reactor to 100°C (dynamic power mode, max 150W).
-
Hold Time: Irradiate for 10 - 15 minutes .
-
Workup: Cool to room temperature. Pour the mixture into 10 mL of saturated
. -
Isolation: Filter the resulting precipitate. Wash with cold water (
). -
Drying: Vacuum dry to obtain the target thiazole.
Method B: Conventional Thermal Reflux
Best for: Large scale (>10g) where microwave vials are size-restrictive.
-
Setup: 100 mL Round Bottom Flask with a reflux condenser.
-
Mix: Combine 4-Methoxythiobenzamide (10 mmol) and 2-Chloroacetaldehyde (11 mmol, 50% aq. solution) in Ethanol (30 mL).
-
Reflux: Heat to vigorous reflux (bath temp ~85°C) for 3 to 5 hours . Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes).
-
Neutralization: Evaporate 50% of the ethanol. Pour residue onto crushed ice. Neutralize with Ammonium Hydroxide (
) until pH ~8. -
Purification: Filter the solid. Recrystallize from Ethanol.[1][2]
Part 4: Visualization & Logic
Reaction Mechanism & Kinetic Pathway
This diagram illustrates the stepwise formation and the critical dehydration step where time optimization occurs.
Caption: The Hantzsch mechanism showing the critical dehydration bottleneck (red arrow) which is accelerated by acid catalysis and microwave irradiation.[3][4][5][6][7][8][9]
Troubleshooting Decision Tree
Follow this logic flow to resolve low yields or purity issues.
Caption: Diagnostic workflow for identifying the root cause of reaction failure based on Thin Layer Chromatography (TLC) analysis.
References
-
Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. Rasayan Journal of Chemistry, Vol. 15, No. 1, 2022. Link
-
Microwave-Assisted Synthesis of 2-Amino-4-Substituted Phenyl-Thiazole. Asian Journal of Chemistry, Vol. 21, No. 2, 2009. Link
-
Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Journal of Organic Chemistry, 2019.[10] Link
-
Hantzsch Thiazole Synthesis: Mechanism and Kinetics. SynArchive, 2024. Link
Sources
- 1. jusst.org [jusst.org]
- 2. asianpubs.org [asianpubs.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Topic: 1H NMR Spectrum Analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate Content Type: Technical Comparison & Analysis Guide
Executive Summary
This guide provides a comprehensive structural analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a synthetic intermediate common in medicinal chemistry for developing anti-inflammatory and anticancer agents.
The analysis focuses on distinguishing this molecule from structural analogs and resolving critical signal overlaps. We compare the spectral performance in CDCl₃ vs. DMSO-d₆ and analyze the substituent effects of the para-methoxy group against an unsubstituted phenyl analog.
Part 1: Structural Context & Synthesis
Understanding the synthetic origin helps anticipate impurities (e.g., unreacted thioamide or haloesters). The standard route is the Hantzsch Thiazole Synthesis .[1][2]
Synthesis Pathway (Hantzsch Condensation)[1][3][4]
Figure 1: The Hantzsch condensation pathway. Impurities often include the starting thioamide (aromatic region) or the ethyl chloroacetoacetate (aliphatic region).
Part 2: 1H NMR Assignment Strategy (CDCl₃)
The spectrum of this molecule is defined by three distinct regions: the Para-Substituted Aromatic System , the Thiazole Singlet , and the Aliphatic Ester/Ether signals.
Predicted Chemical Shift Table (300-500 MHz, CDCl₃)
| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J) |
| Ar-H (Ortho to OMe) | Phenyl | 6.95 | Doublet (AA'BB') | 2H | ~8.8 Hz |
| Ar-H (Meta to OMe) | Phenyl | 7.85 | Doublet (AA'BB') | 2H | ~8.8 Hz |
| C4-H | Thiazole | 7.65 - 7.75 | Singlet | 1H | - |
| OCH₂CH₃ | Ester | 4.18 | Quartet | 2H | 7.1 Hz |
| CH₂-CO | Acetate | 3.85 | Singlet | 2H | - |
| Ar-OCH₃ | Methoxy | 3.82 | Singlet | 3H | - |
| OCH₂CH₃ | Ester | 1.28 | Triplet | 3H | 7.1 Hz |
*Note: The Acetate CH₂ and Methoxy CH₃ signals often overlap or appear very close in CDCl₃.
Critical Signal Analysis
1. The "Overlap Zone" (3.80 – 3.90 ppm)
The most common point of confusion is the overlap between the methoxy group (3H) and the acetate methylene (2H) .
-
Observation: In CDCl₃, these often appear as two tall singlets separated by only 0.03–0.05 ppm.
-
Resolution Strategy:
-
Integration: Calibrate the ethyl triplet (1.28 ppm) to 3.00. The signals at ~3.8 ppm should sum to 5.00 (3H + 2H).
-
HMBC Correlation: The acetate CH₂ will correlate to the ester carbonyl (~170 ppm), while the methoxy CH₃ will correlate to the aromatic C-O carbon (~160 ppm).
-
2. The Aromatic Region (AA'BB' System)
The para-methoxy substitution creates a classic AA'BB' pattern (often looking like two distinct doublets).
-
Shielding Effect: The methoxy group is an electron-donating group (EDG). It strongly shields the ortho protons, pushing them upfield to ~6.95 ppm .
-
Deshielding Effect: The thiazole ring is electron-withdrawing. It deshields the protons ortho to the thiazole attachment, pushing them downfield to ~7.85 ppm .
Part 3: Comparative Analysis
Comparison A: Substituent Effects (Target vs. Unsubstituted Analog)
This comparison validates the successful introduction of the methoxy group.
| Feature | Target (4-OMe) | Analog (Unsubstituted Phenyl) | Diagnostic Value |
| Ar-H Pattern | 2 Doublets (AA'BB') | Multiplet (3H + 2H) | High: Confirms para-substitution. |
| Ortho-H Shift | ~6.95 ppm (Shielded) | ~7.40 ppm (Normal) | High: Confirms EDG presence. |
| Methoxy Peak | Singlet @ 3.82 ppm | Absent | Absolute: Presence of OMe. |
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Solvent choice drastically alters the resolution of the "Overlap Zone."
| Parameter | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | Excellent | Excellent | Use CDCl₃ for routine checks. |
| Water Peak | ~1.56 ppm (Unobtrusive) | ~3.33 ppm (Can broaden) | Ensure DMSO is dry. |
| Resolution (3.8 ppm) | Poor: OMe and CH₂ often overlap. | Good: Polarity difference often separates these peaks by >0.1 ppm. | Use DMSO-d₆ for detailed assignment. |
| Thiazole C4-H | Sharp Singlet | Often slightly broadened | - |
Part 4: Experimental Protocol
Method 1: Standard Purity Check (CDCl₃)
Objective: Quick verification of product formation.
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).
-
Filtration: If the solution is cloudy (salt impurities), filter through a small cotton plug into the NMR tube.
-
Acquisition:
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (d1): 1.0 second.
-
-
Processing: Reference the residual CHCl₃ peak to 7.26 ppm .
Method 2: High-Resolution Characterization (DMSO-d₆)
Objective: Resolving the Methoxy/Acetate overlap for publication.
-
Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d₆.
-
Acquisition:
-
Scans: 64 (to improve signal-to-noise for carbon satellites if needed).
-
Relaxation Delay (d1): Increase to 5.0 seconds to ensure accurate integration of the aromatic protons (which have longer T1 times).
-
-
Processing: Reference the residual DMSO pentet to 2.50 ppm .
Part 5: Validation Logic Flowchart
Use this logic to confirm the structure from the raw spectrum.
Figure 2: Step-by-step validation logic for confirming the target structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for chemical shift tables).
-
Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]
-
ChemicalBook. (2024). "Thiazole 1H NMR Spectra Data." (Used for baseline thiazole shift comparisons).
Sources
Technical Guide: Comparative Analysis of 2,4- vs. 2,5-Disubstituted Thiazole Isomers
Executive Summary
In medicinal chemistry and materials science, the thiazole ring is a non-negotiable bioisostere for pyridine or carboxylate moieties. However, the choice between the 2,4-disubstituted and 2,5-disubstituted isomers is rarely arbitrary; it dictates the molecule's metabolic fate, synthetic accessibility, and binding vector.[1]
-
2,4-Disubstituted Thiazoles: The "Classical Scaffold."[1][2] Accessible via robust Hantzsch synthesis.[1][3] They offer a "kinked" geometry (approx. 120° vector) but leave the metabolically labile C5 position exposed.
-
2,5-Disubstituted Thiazoles: The "Metabolic Fortress."[1][2] Historically difficult to synthesize, now accessible via modern Pd-catalyzed C-H activation.[1] They provide a more linear vector (approx. 150°) and block the primary site of oxidative metabolism (C5), significantly enhancing metabolic stability.
This guide provides a technical roadmap for selecting and synthesizing the correct isomer for your application.
Structural & Electronic Landscape
To manipulate the thiazole ring, one must understand its electronic bias. The thiazole ring is not uniform; the Sulfur atom acts as an electron donor (via resonance) to C5, while the Nitrogen atom acts as an electron sink (via induction) at C2 and C4.
Electronic Distribution Map
-
C2 Position: Most acidic proton (
).[1][2] Susceptible to lithiation (deprotonation). -
C5 Position: Most nucleophilic carbon.[1][2] The "soft spot" for Electrophilic Aromatic Substitution (SEAr) and oxidative metabolism.
-
C4 Position: Electronically intermediate. Less reactive to SEAr than C5.[1][2]
Geometric Vectors
The substitution pattern alters the spatial projection of functional groups (R-groups).[2]
-
2,4-Isomer: Creates a bent conformation, useful for mimicking
-turns in peptides.[1] -
2,5-Isomer: Creates a pseudo-linear extension, useful for extending into deep binding pockets or maximizing conjugation in organic electronics.[1][2]
Figure 1: Electronic and reactivity map of the thiazole nucleus. Note the distinct reactivity profiles of C2 (acidic) vs. C5 (nucleophilic).[4]
Pharmacological Performance (SAR)
The decision between 2,4- and 2,5-substitution often hinges on Metabolic Stability (t1/2).[1]
The C5 Metabolic Liability
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially attack electron-rich aromatic systems.[2] In a 2,4-disubstituted thiazole, the C5 proton is unsubstituted.[1][2]
-
Mechanism: CYP450 inserts oxygen at C5, forming an unstable epoxide or sulfoxide intermediate.[1][2]
-
Consequence: Ring opening, formation of reactive metabolites (toxicity), or rapid clearance.[1]
The 2,5-Blocking Strategy
Substituting the C5 position (2,5-isomer) sterically and electronically blocks this oxidation pathway.[1][2]
-
Case Study: Dasatinib (Leukemia drug).[1] The thiazole core is 2,5-substituted (2-amino-5-carboxamide).[1] This substitution pattern is critical for occupying the ATP-binding pocket of BCR-ABL kinase while resisting rapid oxidative degradation.[1]
| Feature | 2,4-Disubstituted Isomer | 2,5-Disubstituted Isomer |
| Metabolic Stability | Low/Moderate. C5 is open to oxidation.[1][2] | High. C5 is blocked. |
| Geometry | Bent (Turn mimetic). | Pseudo-linear (Spacer). |
| Key Drug Example | Epothilones (Macrolides).[1][2] | Dasatinib (Kinase Inhibitor).[1] |
| Solubility | Generally higher (less stacking).[2] | Generally lower (better stacking). |
Synthetic Accessibility (The "Make" Stage)
This is where the divergence is most critical. You cannot use the same chemistry to access both efficiently.
Pathway A: The Hantzsch Synthesis (Target: 2,4-Isomers)
The Hantzsch synthesis is the most reliable method for generating 2,4-thiazoles.[2] It is a condensation reaction between an
-
Pros: High yield, regioselective (R1 goes to C2, R2 goes to C4), scalable.
-
Cons: Requires
-haloketones (lachrymators, sometimes unstable).[1] Cannot easily access 2,5-isomers.
Pathway B: C-H Activation / Direct Arylation (Target: 2,5-Isomers)
Modern catalysis allows for the direct functionalization of the C5 position. Because C5 is the most electron-rich carbon, electrophilic palladium species prefer it over C4.[1][2]
-
Pros: Uses simple thiazole starting materials, no haloketones needed, high atom economy.[1]
-
Cons: Requires precious metal catalysts (Pd), optimization of base/ligand to prevent C2-arylation (if C2 is unsubstituted).[1]
Figure 2: Synthetic decision tree. Choose Hantzsch for 2,4-isomers and Direct Arylation for 2,5-isomers.[1]
Experimental Protocols
Protocol A: Synthesis of 2,4-Disubstituted Thiazole (Hantzsch Method)
Best for: Creating the thiazole ring from scratch with specific C2/C4 groups.[2]
Materials:
-
Thiobenzamide (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)[1]
-
Ethanol (absolute)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of thiobenzamide in ethanol (5 mL/mmol) in a round-bottom flask.
-
Addition: Add 1.0 equiv of 2-bromoacetophenone portion-wise at room temperature. Note: Reaction is exothermic.[1]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (formation of a fluorescent spot).
-
Precipitation: Cool the reaction to 0°C. The hydrobromide salt of the thiazole may precipitate.
-
Neutralization: Basify with saturated aqueous
to pH 8–9 to liberate the free base. -
Isolation: Extract with Ethyl Acetate (
), dry over , and concentrate. Recrystallize from EtOH/Water.[1]
Protocol B: Synthesis of 2,5-Disubstituted Thiazole (C-H Arylation)
Best for: Late-stage functionalization of an existing thiazole scaffold at the C5 position.[1][2]
Materials:
-
2-Methylthiazole (1.0 equiv)[1]
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate (
) (5 mol%) -
Potassium Carbonate (
) (2.0 equiv) -
DMA (Dimethylacetamide) (0.2 M)
Step-by-Step:
-
Setup: In a flame-dried Schlenk tube, combine aryl bromide (1.2 equiv),
(2.0 equiv), and (5 mol%). -
Inert Atmosphere: Evacuate and backfill with Argon (
).[1][2] -
Solvent/Substrate: Add DMA (degassed) and 2-methylthiazole (1.0 equiv) via syringe.
-
Heating: Seal the tube and heat to 120°C for 12–16 hours. Mechanism Note: High temperature is required for the Concerted Metallation-Deprotonation (CMD) pathway.[1][2]
-
Workup: Cool to room temperature. Dilute with water and extract with diethyl ether (to avoid pulling DMA into the organic phase).
-
Purification: Silica gel chromatography. The 2,5-isomer is formed exclusively due to the higher electrophilicity of C5 compared to C4.
References
-
Hantzsch, A. (1887).[1][6] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft.
-
Roger, J., et al. (2009).[1][7] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry.
-
Lombardo, L. J., et al. (2004).[1] "Discovery of Dasatinib (BMS-354825) for the Treatment of Imatinib-Resistant Chronic Myeloid Leukemia."[1][2] Journal of Medicinal Chemistry.
-
Dalvie, D., et al. (2002).[1] "Metabolism of Thiazole-Containing Drugs: Identification of Reactive Intermediates." Chemical Research in Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Executive Safety Summary (The "Why")
As researchers, we often handle compounds where specific toxicological data (LD50, mutagenicity) is sparse. Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate is a classic "data-poor" pharmaceutical intermediate. However, by applying Structure-Activity Relationship (SAR) analysis, we can infer its hazard profile:
-
Thiazole Moiety: Biologically active scaffold common in kinase inhibitors and metabolic modulators. Risk: Potential systemic toxicity and sensitization.
-
Ethyl Ester Side Chain: Lipophilic, facilitating skin absorption. It may hydrolyze in vivo to the corresponding acid. Risk: Dermal permeation.
-
Methoxyphenyl Group: Electron-donating group, potentially increasing reactivity in metabolic pathways.
Core Directive: Treat this compound as Occupational Exposure Band (OEB) 3 (Potent/Harmful). Do not rely on the absence of a "Danger" label as proof of safety.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation dynamics of thiazole esters. Standard latex gloves are insufficient due to the lipophilic nature of the ester tail.
PPE Selection Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate for powders/liquids that may sublime or splash. Goggles provide a sealed environment against fine particulates. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) | Causality: Esters (like ethyl acetate derivatives) can swell nitrile over time. The inner glove acts as a final barrier while the outer glove takes the mechanical stress. |
| Respiratory | P100 / N95 Respirator (if outside hood) | If handling powder outside a Biosafety Cabinet/Fume Hood, a P100 is mandatory to prevent inhalation of bioactive dust. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids. Tyvek repels organic solids and solutions, preventing "wicking" to the skin. |
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move. The following workflow minimizes the "Vector of Contamination."
Graphviz Workflow: Safe Handling Lifecycle
Caption: Operational lifecycle emphasizing containment during the high-risk "Weighing" and "Solubilization" phases.
Detailed Experimental Protocols
A. Weighing & Static Control (The Critical Step)
Thiazole powders are often electrostatic. Static discharge can cause powder to "jump," leading to inhalation risk.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.
-
Taring: Tare the vial with the cap on to account for buoyancy, then remove the cap inside the enclosure.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is a dry salt, as this creates triboelectric charging.
-
Clean-up: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) before removing hands from the enclosure.
B. Solubilization (DMSO/Ethanol)
Once in solution, the risk of dermal absorption increases significantly because the solvent acts as a carrier vehicle (permeation enhancer).
-
Solvent Choice: DMSO is common but penetrates skin instantly, carrying the thiazole with it.
-
Protocol:
-
Add solvent to the solid (not solid to solvent) to prevent splash-back.
-
Vortex inside the fume hood with the sash lowered.
-
Self-Validating Step: Inspect the outer glove immediately after vortexing. If any wetness is observed, change gloves immediately.
-
Emergency Response & Disposal
Exposure Response[1][2]
-
Eye Contact: Flush for 15 minutes. Do not use neutralizing agents; water or saline only.
-
Skin Contact:
Waste Disposal Plan
Segregation is vital to prevent downstream chemical reactions in waste drums.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Incineration (High Temp). Label as "Thiazole Derivative." |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on solvent (e.g., DMSO/DCM). Do not mix with oxidizers.[4] |
| Sharps/Glass | Contaminated Sharps | Hard-walled container. Incinerate. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
